Product packaging for 9-Norketo FK-506(Cat. No.:CAS No. 123719-19-7)

9-Norketo FK-506

Cat. No.: B1147247
CAS No.: 123719-19-7
M. Wt: 776.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Norketo FK-506, also known as this compound, is a useful research compound. Its molecular formula is C₄₃H₆₉NO₁₁ and its molecular weight is 776.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₃H₆₉NO₁₁ B1147247 9-Norketo FK-506 CAS No. 123719-19-7

Properties

IUPAC Name

(1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO11/c1-10-13-31-19-25(2)18-26(3)20-37(52-8)40-38(53-9)22-28(5)43(50,55-40)42(49)44-17-12-11-14-32(44)41(48)54-39(29(6)34(46)24-35(31)47)27(4)21-30-15-16-33(45)36(23-30)51-7/h10,19,21,26,28-34,36-40,45-46,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOVJTTUBQJLEI-SZUBLZBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858221
Record name (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123719-19-7
Record name (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Immunomodulatory Landscape of 9-Norketo FK-506: A Technical Examination of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed exploration of the presumed mechanism of action of 9-Norketo FK-506, a known impurity and degradation product of the potent immunosuppressant tacrolimus (FK-506). Due to a lack of direct experimental studies on this compound, this document extrapolates its mechanism based on the well-established activity of its parent compound, tacrolimus. The guide outlines the core molecular interactions and signaling pathways likely modulated by this compound and furnishes detailed experimental protocols for its full characterization.

Introduction to this compound

This compound is a structurally related analogue of tacrolimus, an immunosuppressive drug widely used in organ transplantation to prevent rejection. As a known impurity, understanding the biological activity of this compound is critical for drug safety and efficacy assessments. Its structural similarity to tacrolimus strongly suggests an analogous mechanism of action, centered around the inhibition of the calcineurin signaling pathway.

The Presumed Mechanism of Action of this compound

The immunosuppressive effects of tacrolimus are mediated through a multi-step intracellular pathway. It is highly probable that this compound follows the same cascade:

  • Binding to FKBP12: The molecule is presumed to first bind to the ubiquitously expressed cytosolic protein, FK506-binding protein 12 (FKBP12). This interaction is a prerequisite for its immunosuppressive activity.

  • Formation of an Inhibitory Complex: The resulting this compound/FKBP12 complex acquires a conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.

  • Inhibition of Calcineurin: Calcineurin is a key enzyme in the T-cell activation pathway. By inhibiting calcineurin, the this compound/FKBP12 complex prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).

  • Suppression of T-Cell Activation: Phosphorylated NFAT cannot translocate to the nucleus. This nuclear translocation is essential for the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (IL-2). The inhibition of IL-2 production leads to a potent suppression of the T-cell mediated immune response.

Quantitative Data on Immunosuppressive Activity

To date, there is no publicly available quantitative data on the biological activity of this compound. To facilitate future research and provide a framework for data presentation, the following tables illustrate how such data for this compound, in comparison to tacrolimus, would be structured.

Table 1: Comparative Binding Affinities to FKBP12

CompoundDissociation Constant (Kd) (nM)Inhibition Constant (Ki) (nM)
Tacrolimus (FK-506)[Insert experimental value][Insert experimental value]
This compound[To be determined][To be determined]

Table 2: Comparative In Vitro Calcineurin Inhibition

CompoundIC50 (nM)
Tacrolimus (FK-506)[Insert experimental value]
This compound[To be determined]

Table 3: Comparative Immunosuppressive Potency in Mixed Lymphocyte Reaction (MLR)

CompoundIC50 (nM)
Tacrolimus (FK-506)[Insert experimental value]
This compound[To be determined]

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and quantify the mechanism of action of this compound.

FKBP12 Binding Assay

This assay determines the binding affinity of this compound to its putative intracellular receptor, FKBP12. A common method is a competitive fluorescence polarization assay.

Principle: A fluorescently labeled ligand with known affinity for FKBP12 is displaced by the unlabeled test compound (this compound). The change in fluorescence polarization is proportional to the extent of displacement, from which the binding affinity can be calculated.

Protocol:

  • Reagents:

    • Recombinant human FKBP12

    • Fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled synthetic ligand)

    • This compound

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well black plate, add a fixed concentration of recombinant FKBP12 and the fluorescently labeled ligand to each well.

    • Add the different concentrations of this compound to the wells. Include control wells with no competitor and wells with a known high-affinity ligand (e.g., tacrolimus).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the this compound/FKBP12 complex to inhibit the phosphatase activity of calcineurin.

Principle: The assay quantifies the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate released is measured colorimetrically.

Protocol:

  • Reagents:

    • Recombinant human calcineurin

    • Recombinant human FKBP12

    • Calmodulin

    • This compound

    • Calcineurin substrate (e.g., RII phosphopeptide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, 0.1 mg/mL BSA)

    • Malachite green reagent for phosphate detection

  • Procedure:

    • Prepare a pre-incubation mixture of this compound and FKBP12 in the assay buffer and incubate for 30 minutes at room temperature to allow complex formation.

    • In a 96-well plate, add calcineurin and calmodulin.

    • Add the pre-incubated this compound

Tacrolimus Impurity 1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation. As with any pharmaceutical agent, the presence of impurities in the final drug product is a critical quality attribute that demands rigorous control and characterization. This technical guide provides an in-depth examination of Tacrolimus Impurity 1, a known degradation product of Tacrolimus. This document outlines its chemical identity, potential formation pathways, and analytical methodologies for its detection and quantification. While specific biological activity and toxicity data for Tacrolimus Impurity 1 are not extensively available in the public domain, its status as a monitored impurity underscores the importance of controlling its levels in pharmaceutical formulations.

Chemical Identity and Properties

Tacrolimus Impurity 1 is a well-characterized related substance of Tacrolimus. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Chemical Name [3S-[3R[E(1S,3S,4S)],4S,5R,8S,9E,12R,14R,15S,16R,18S,19S,25aR]]-3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25a-Octadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-15,19-epoxypyrido[2,1-c][1][2]oxaazacyclodocosine-1,7,20(22H)-trion
CAS Number 123719-19-7
Molecular Formula C43H69NO11
Molecular Weight 776.01 g/mol
Synonyms Tacrolimus Impurity 1 is used as a reference standard in analytical research.[3]

Chemical Structure:

Tacrolimus_Impurity_1 cluster_impurity Tacrolimus Impurity 1 (CAS: 123719-19-7) Macrocycle 23-Membered Macrolide Core Sidechain1 Dihydroxycyclohexyl Group Macrocycle->Sidechain1 Sidechain2 Dimethoxy Groups Macrocycle->Sidechain2 Sidechain3 Tetramethyl Groups Macrocycle->Sidechain3 Sidechain4 Propenyl Group Macrocycle->Sidechain4 Epoxy_Bridge Epoxy Bridge Macrocycle->Epoxy_Bridge Pyrido_Ring Fused Pyrido Ring Macrocycle->Pyrido_Ring

Caption: A simplified block diagram representing the core structural motifs of Tacrolimus Impurity 1.

Formation and Degradation Pathways

Tacrolimus Impurity 1 is recognized as a degradation product of Tacrolimus.[4] The complex structure of Tacrolimus, a macrolide lactone, renders it susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. While the precise, step-by-step chemical transformation leading to the formation of Tacrolimus Impurity 1 is not extensively detailed in publicly available literature, it is understood to arise from the chemical instability of the parent Tacrolimus molecule under certain conditions.

Forced degradation studies are crucial in identifying potential degradation products like Impurity 1. These studies typically involve exposing the active pharmaceutical ingredient (API) to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light, as mandated by regulatory guidelines like the International Council for Harmonisation (ICH) Q1A(R2).

The following diagram illustrates a generalized workflow for identifying degradation products of Tacrolimus.

Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Tacrolimus_API Tacrolimus API Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Tacrolimus_API->Stress_Conditions Degraded_Sample Degraded Sample Mixture Stress_Conditions->Degraded_Sample Analytical_Separation Analytical Separation (e.g., HPLC, UHPLC) Degraded_Sample->Analytical_Separation Impurity_Detection Impurity Detection (e.g., UV, MS) Analytical_Separation->Impurity_Detection Impurity_1 Tacrolimus Impurity 1 Impurity_Detection->Impurity_1 Other_Impurities Other Degradation Products Impurity_Detection->Other_Impurities

Caption: A generalized workflow for the identification of Tacrolimus degradation products.

Analytical Methodologies

The detection and quantification of Tacrolimus Impurity 1, along with other related substances, are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with UV or mass spectrometry (MS) detection. These methods are essential for ensuring the quality and purity of Tacrolimus drug substances and products.

Representative Experimental Protocol: HPLC-UV

While a specific validated protocol for Tacrolimus Impurity 1 was not found in the public literature, a general approach based on common practices for analyzing Tacrolimus and its impurities is outlined below. This protocol is for illustrative purposes and would require optimization and validation for specific applications.

Parameter Condition
Chromatographic System HPLC with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program would need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Standard Preparation A reference standard of Tacrolimus Impurity 1 is dissolved in a suitable diluent (e.g., acetonitrile) to a known concentration.
Sample Preparation The Tacrolimus drug substance or product is dissolved in the diluent to a specified concentration.
Quantification The peak area of Tacrolimus Impurity 1 in the sample chromatogram is compared to the peak area of the reference standard.

Method Validation Parameters:

Any analytical method for quantifying impurities must be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Pharmacopeial Standards and Limits

Specific pharmacopeial limits for Tacrolimus Impurity 1 (CAS 123719-19-7) are not explicitly detailed in the readily available public monographs from major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, these pharmacopeias establish general and specific limits for known and unknown impurities in Tacrolimus drug substances and products. The limits are typically expressed as a percentage of the active ingredient. The absence of a specific limit for Impurity 1 in these public documents does not diminish the necessity for its control; it is often managed as a specified or unspecified impurity under the general impurity limits.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicological profile of Tacrolimus Impurity 1. As a degradation product, its pharmacological and toxicological properties may differ from the parent compound, Tacrolimus. The primary focus of regulatory bodies and pharmaceutical manufacturers is to control the levels of such impurities to ensure the safety and efficacy of the final drug product. The principle of As Low As Reasonably Practicable (ALARP) is applied to all impurities.

The known immunosuppressive activity of Tacrolimus is mediated through the inhibition of calcineurin, which in turn suppresses T-lymphocyte activation. The following diagram illustrates the established signaling pathway of Tacrolimus.

Tacrolimus_Signaling cluster_pathway Tacrolimus Mechanism of Action TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tacro_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tacro_FKBP12 FKBP12->Tacro_FKBP12 Tacro_FKBP12->Calcineurin Inhibits

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

It is plausible that any structural modification to the Tacrolimus molecule, as is the case with Impurity 1, could alter its binding affinity for FKBP12 and consequently its immunosuppressive potency. However, without specific studies, this remains speculative. The potential for any unique toxicity associated with Impurity 1 also remains uncharacterized in the public domain.

Conclusion

Tacrolimus Impurity 1 is a known degradation product of Tacrolimus that is monitored and controlled during the manufacturing of the drug substance and final product. While its chemical identity is established, detailed public information on its specific formation pathways, validated analytical protocols, and biological activity is limited. The control of this and other impurities is paramount to ensuring the consistent quality, safety, and efficacy of Tacrolimus-containing medicines. Further research into the biological and toxicological profile of Tacrolimus Impurity 1 would be beneficial for a more comprehensive risk assessment. For now, its status as a controlled substance underscores the rigorous standards applied in pharmaceutical manufacturing to minimize patient exposure to potentially harmful impurities.

References

The In Vivo Function of 9-Norketo FK-506: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Research Community,

This technical guide addresses the topic of the in vivo function of 9-Norketo FK-506. Initial comprehensive searches for data on this specific compound (CAS 123719-19-7) have revealed that while it is commercially available as a reference standard and is recognized as an impurity or related compound to Tacrolimus (FK-506), there is a notable absence of published preclinical or clinical studies detailing its in vivo biological activity, mechanism of action, or experimental protocols.

Therefore, to provide a valuable and relevant resource that aligns with the core scientific interest in FK-506 derivatives, this guide will focus on a closely related and well-documented class of analogues: the 9-deoxo-FK506 derivatives . These compounds, which include 9-deoxo-FK506 (9D-FK506), 9-deoxo-31-O-demethyl-FK506 (9D31OD-FK506), and 9-deoxo-prolyl-FK506 (9DP-FK506), have been investigated for their differential immunosuppressive and antifungal properties, offering a compelling case study in structure-activity relationships.[1]

This guide will summarize the available quantitative data, provide detailed experimental methodologies from key studies, and visualize the core signaling pathways, adhering to the specified formatting requirements.

Core Concepts: Dissociating Immunosuppression from Antifungal Activity

FK-506 (Tacrolimus) is a potent immunosuppressant that functions by inhibiting calcineurin, a crucial enzyme in T-cell activation.[2] This mechanism, however, is also responsible for its antifungal activity, as calcineurin is essential for the virulence of many pathogenic fungi.[1] The clinical use of FK-506 as an antifungal is precluded by its strong immunosuppressive effects.[3] Research has therefore focused on developing analogues that retain antifungal efficacy while minimizing immunosuppression. The 9-deoxo modification is a key strategy in this endeavor.[1]

Quantitative Data Summary

The following tables summarize the comparative in vitro and in vivo activities of 9-deoxo-FK506 analogues against the parent compound, FK-506.

Table 1: Comparative Immunosuppressive Activity of FK-506 Analogues
CompoundConcentration (ng/mL)T-Cell Proliferation InhibitionFold Reduction vs. FK-506Reference
FK-506 0.1Significant-[4]
9-deoxo-FK506 0.1No significant change>10[4]
9-deoxo-31-O-demethyl-FK506 0.1No significant change>10[4]
9-deoxo-prolyl-FK506 0.1No significant change>10[4]
31-O-demethyl-FK506 0.1No significant change>10[4]
Table 2: In Vitro Antifungal Activity Against Cryptococcus neoformans
CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
FK-506 1.88[1]
9-deoxo-FK506 3.75[1]
9-deoxo-31-O-demethyl-FK506 7.5[1]
9-deoxo-prolyl-FK506 >15[1]
31-O-demethyl-FK506 1.88[1]
Table 3: In Vivo Antifungal Efficacy in a Murine Model of Systemic Cryptococcosis
Treatment GroupMean Survival (Days)Statistical Significance vs. PlaceboReference
Placebo (PBS) 18.5-[1]
9-deoxo-31-O-demethyl-FK506 (10 mg/kg) 20Not Significant[1]
Fluconazole (10 mg/kg) 21Significant[1]
9-deoxo-31-O-demethyl-FK506 (10 mg/kg) + Fluconazole (10 mg/kg) >30Highly Significant[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for FK-506 and its analogues involves the inhibition of the calcineurin signaling pathway.

cluster_cell T-Cell / Fungal Cell cluster_nucleus Nucleus FK506_analog 9-deoxo-FK506 Analogue FKBP12 FKBP12 FK506_analog->FKBP12 Binds to Complex Analogue-FKBP12 Complex FKBP12->Complex CaN Calcineurin (CaN) Complex->CaN Inhibits NFAT_P NFAT (phosphorylated) CaN->NFAT_P Dephosphorylates NFAT_A NFAT (active) NFAT_P->NFAT_A Gene IL-2 / Virulence Gene Transcription NFAT_A->Gene Promotes T_Cell_Response T-Cell Proliferation (Immunosuppression) Gene->T_Cell_Response Fungal_Virulence Fungal Virulence Gene->Fungal_Virulence

Caption: Calcineurin inhibition pathway by 9-deoxo-FK506 analogues.

The neuroprotective effects of FK-506, and potentially its analogues, are also linked to FKBP binding and may involve the inhibition of nitric oxide (NO) production.[2][5]

cluster_neuron Neuron FK506 FK-506 / Analogue FKBP FKBP FK506->FKBP Binds to CaN_Neuron Calcineurin (CaN) FKBP->CaN_Neuron Complex inhibits NOS Nitric Oxide Synthase (NOS) CaN_Neuron->NOS Dephosphorylates (Activates) NO Nitric Oxide (NO) NOS->NO Produces Neuroprotection Neuroprotection NO->Neuroprotection Inhibition of NO leads to

Caption: Proposed neuroprotective mechanism via inhibition of nitric oxide synthesis.

Key Experimental Protocols

In Vivo Murine Model of Systemic Cryptococcosis

This protocol is adapted from Lee et al. to assess the in vivo antifungal efficacy of FK-506 analogues.[1]

Start Start: Prepare C. neoformans Inoculum Infection Infect A/Jcr mice (female, 6 weeks old) with 5 x 10^5 C. neoformans cells via intravenous inoculation Start->Infection Grouping Divide mice into treatment groups: 1. Placebo (PBS) 2. Analogue (e.g., 10 mg/kg 9D31OD-FK506) 3. Fluconazole (10 mg/kg) 4. Combination Therapy Infection->Grouping Treatment Administer treatment daily via intraperitoneal (i.p.) injection Grouping->Treatment Monitoring Monitor survival and clinical signs daily Treatment->Monitoring Endpoint Endpoint: Record survival data and perform statistical analysis (e.g., log-rank test) Monitoring->Endpoint Finish Finish Endpoint->Finish

Caption: Workflow for in vivo antifungal efficacy testing in a murine model.

Detailed Steps:

  • Animal Model: Female A/Jcr mice (6 weeks old) are commonly used due to their susceptibility to Cryptococcus neoformans infection.

  • Inoculum Preparation: C. neoformans strain (e.g., H99) is cultured overnight in YPD broth. Cells are washed twice with sterile phosphate-buffered saline (PBS) and resuspended at a concentration of 1 x 10^7 cells/mL.

  • Infection: Mice are infected with 5 x 10^5 fungal cells via intravenous (i.v.) injection into the lateral tail vein.

  • Treatment Regimen: Treatment commences 2 hours post-infection. The compounds (e.g., 9-deoxo-31-O-demethyl-FK506) are administered daily via intraperitoneal (i.p.) injection.

  • Monitoring and Endpoint: The health of the mice is monitored daily. The primary endpoint is survival, and data is typically analyzed using Kaplan-Meier survival curves and the log-rank test.

Assessment of Immunosuppressive Activity

This protocol measures the effect of the compounds on T-cell proliferation.[6]

Start Start: Isolate CD4+ T-cells from mouse spleens Staining Stain cells with a proliferation dye (e.g., Cell Trace Violet) Start->Staining Plating Plate cells in 96-well plates Staining->Plating Treatment Add FK-506 or analogues at varying concentrations Plating->Treatment Activation Activate T-cells with anti-CD3 and anti-CD28 antibodies Treatment->Activation Incubation Incubate for 72 hours Activation->Incubation Analysis Analyze dye dilution via flow cytometry to measure cell proliferation Incubation->Analysis Finish Finish: Quantify inhibition Analysis->Finish

Caption: Workflow for assessing immunosuppressive activity via T-cell proliferation.

Detailed Steps:

  • Cell Isolation: CD4+ T-cells are isolated from the spleens of B6J mice (6-8 weeks old) using magnetic-activated cell sorting (MACS) kits.

  • Staining: Isolated cells are stained with a proliferation tracking dye, such as Cell Trace Violet (CTV), according to the manufacturer's protocol.

  • Cell Culture and Treatment: Stained cells are plated in 96-well plates. The FK-506 analogues are added at various concentrations.

  • T-Cell Activation: T-cell proliferation is stimulated by adding anti-CD3 and anti-CD28 antibodies.

  • Incubation: The plates are incubated for 72 hours at 37°C in a CO2 incubator.

  • Flow Cytometry: Cell proliferation is measured by analyzing the dilution of the CTV dye using a flow cytometer. Each cell division halves the fluorescence intensity, allowing for the quantification of proliferation.

Conclusion and Future Directions

The study of 9-deoxo-FK506 analogues provides a clear example of successful structure-based drug design aimed at separating desired therapeutic effects from unwanted side effects. While 9-deoxo-31-O-demethyl-FK506 alone did not show strong efficacy in the murine cryptococcosis model, its synergistic effect with fluconazole is highly promising.[1] This suggests a potential clinical application as a combination therapy to treat invasive fungal infections. Further research is warranted to explore the pharmacokinetics and safety profiles of these compounds in vivo. The lack of data on this compound highlights the vast chemical space of macrolide analogues and the continuous need for comprehensive biological evaluation to uncover novel therapeutic agents.

References

The Pharmacokinetics and Metabolism of 9-Norketo FK-506: A Technical Overview Based on its Parent Compound, Tacrolimus (FK-506)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive studies on the pharmacokinetics and metabolism of 9-Norketo FK-506, a known impurity and biosynthetic precursor of Tacrolimus (FK-506), are not extensively available in peer-reviewed literature. This guide, therefore, provides an in-depth technical overview of the well-characterized pharmacokinetics and metabolism of the parent compound, Tacrolimus (FK-506). The metabolic pathways and pharmacokinetic properties of this compound are anticipated to share similarities with Tacrolimus, given their structural resemblance. However, the absence of the C-9 keto group in this compound may influence its metabolic stability and interactions with metabolizing enzymes.

Introduction

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent allograft rejection. Its therapeutic efficacy is, however, complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This compound, also known as 9-deoxo-FK506, is a key intermediate in the biosynthesis of Tacrolimus. It is formed when the cytochrome P450 monooxygenase, FkbD, responsible for the C-9 oxidation, is inactivated.[1] Understanding the metabolic fate and pharmacokinetic profile of Tacrolimus and its analogues is crucial for optimizing immunosuppressive therapy and for the development of novel derivatives with improved pharmacological properties.

Pharmacokinetics of Tacrolimus (FK-506)

The pharmacokinetics of Tacrolimus are characterized by poor oral bioavailability, extensive distribution, and substantial metabolism.

Data Presentation: Pharmacokinetic Parameters of Tacrolimus
ParameterSpeciesRoute of AdministrationValueReference
Elimination Half-Life (t½) Human (Liver Transplant)Intravenous8.7 hours (range: 5.5-16.6)[2]
Human (Liver Transplant)Oral11.3 hours (range: 3.5-40.5)[3]
RatIntravenous6.4 hours[4]
Total Body Clearance (CL) Human (Liver Transplant)Intravenous143 L/h (range: 87-269)[2]
RatIntravenous1.59 L/h/kg[4]
Volume of Distribution (Vd) Human (Liver Transplant)Intravenous1342 L[2]
RatIntravenous11.8 L/kg[4]
Oral Bioavailability (F) Human (Liver Transplant)Oral27% (mean)[2]
RatOral14%[4]
Time to Peak Concentration (Tmax) Human (Liver Transplant)Oral1-4 hours[2]

Metabolism of Tacrolimus (FK-506)

Tacrolimus undergoes extensive metabolism, primarily in the liver and to a lesser extent in the intestinal wall. The cytochrome P450 (CYP) 3A subfamily, particularly CYP3A4 and CYP3A5, are the major enzymes responsible for its biotransformation.[3][5]

Metabolism primarily involves demethylation and hydroxylation. At least eight metabolites have been identified.[3] The major metabolites result from mono-demethylation at the C-13, C-31, and C-15 positions.[1][6] The 13-O-demethylated metabolite is the most abundant in human liver microsomes.[7] Some metabolites, such as the 31-O-demethylated form, have been reported to retain some immunosuppressive activity.[6]

Mandatory Visualization: Metabolic Pathway of Tacrolimus

Tacrolimus_Metabolism Tacrolimus Tacrolimus (FK-506) M1 13-O-demethyl Tacrolimus (Major Metabolite) Tacrolimus->M1 CYP3A4/5 M2 31-O-demethyl Tacrolimus Tacrolimus->M2 CYP3A4/5 M3 15-O-demethyl Tacrolimus Tacrolimus->M3 CYP3A4/5 M4 12-hydroxy Tacrolimus Tacrolimus->M4 CYP3A4/5 M5 Di-demethylated Metabolites (e.g., 13,31-di-demethyl) M1->M5 CYP3A4/5 Excretion Biliary and Fecal Excretion M1->Excretion M2->M5 CYP3A4/5 M2->Excretion M3->M5 CYP3A4/5 M3->Excretion M4->Excretion M5->Excretion

Caption: Metabolic pathway of Tacrolimus (FK-506) mediated by CYP3A4/5 enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Tacrolimus pharmacokinetics and metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is fundamental for identifying metabolites and the enzymes responsible for their formation.

Objective: To characterize the metabolic pathway of a compound and identify the resulting metabolites.

Methodology:

  • Preparation of Microsomes: Liver microsomes are prepared from liver tissue (e.g., from dexamethasone-treated rats to induce CYP3A enzymes) by differential centrifugation.[1]

  • Incubation: The test compound (e.g., Tacrolimus) is incubated with the prepared liver microsomes in the presence of a NADPH-generating system (which is essential for CYP450 activity) under aerobic conditions.[1]

  • Reaction Termination and Extraction: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. The mixture is then centrifuged, and the supernatant containing the metabolites is collected.

  • Analysis: The metabolites in the supernatant are separated and identified using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mandatory Visualization: In Vitro Metabolism Workflow

in_vitro_metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver Liver Tissue Microsomes Liver Microsomes Liver->Microsomes Differential Centrifugation Incubation_Mix Incubation Mixture: - Microsomes - Tacrolimus - NADPH-generating system Microsomes->Incubation_Mix Termination Reaction Termination & Protein Precipitation Incubation_Mix->Termination Extraction Supernatant Extraction Termination->Extraction Analysis HPLC, MS, NMR Analysis Extraction->Analysis

Caption: Experimental workflow for in vitro metabolism studies using liver microsomes.

In Vivo Pharmacokinetic Studies in Rats

This protocol is used to determine the pharmacokinetic parameters of a drug in a living organism.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. For biliary excretion studies, bile duct-cannulated rats are utilized.[4]

  • Drug Administration: A radiolabeled version of the compound (e.g., ¹⁴C-labeled FK-506) is administered intravenously (i.v.) or orally (p.o.) at a specific dose.[4]

  • Sample Collection: Blood, urine, feces, and bile (from cannulated rats) are collected at various time points after drug administration.[4]

  • Sample Analysis: The concentration of the parent drug and its metabolites in the collected samples is determined. Radioactivity is measured to determine the total amount of drug-related material. HPLC is used to separate the parent drug from its metabolites.[4]

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as elimination half-life, total body clearance, volume of distribution, and bioavailability.[4]

Conclusion

While specific pharmacokinetic and metabolic data for this compound are scarce, the extensive research on its parent compound, Tacrolimus, provides a robust framework for predicting its behavior. This compound likely undergoes metabolism by CYP3A4 and CYP3A5, primarily through hydroxylation and subsequent demethylation at various positions, though the absence of the C-9 keto group may alter its metabolic rate and profile. Further studies are warranted to fully elucidate the pharmacokinetics and metabolism of this compound to better understand its potential pharmacological and toxicological effects.

References

The Genesis of a Novel Immunosuppressant: A Technical Guide to the Discovery and Origin of 9-Norketo FK-506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Norketo FK-506, more commonly known in scientific literature as 9-deoxo-FK506, is a significant analog of the potent immunosuppressant Tacrolimus (FK-506). Its discovery represents a pivotal advancement in the field of metabolic engineering and the quest for novel therapeutics with tailored biological activities. This technical guide provides an in-depth exploration of the discovery, origin, and key experimental methodologies associated with 9-deoxo-FK506. By delving into its biosynthesis, biological activity, and the scientific rationale behind its creation, this document serves as a comprehensive resource for researchers in drug discovery and development.

Discovery and Origin: A Tale of Targeted Genetic Manipulation

The discovery of 9-deoxo-FK506 is a direct result of the targeted genetic manipulation of the FK-506 biosynthetic pathway in the producing organism, the filamentous bacterium Streptomyces tsukubaensis. FK-506, a 23-membered macrolide, undergoes several post-polyketide synthase (PKS) modifications to reach its final, biologically active form. One of these crucial steps is the oxidation of the C-9 position of the macrolide backbone.

Scientific investigations into the FK-506 biosynthetic gene cluster identified the fkbD gene as encoding a cytochrome P450 hydroxylase. This enzyme is responsible for the four-electron oxidation at the C-9 position, leading to the formation of the α-keto amide group characteristic of FK-506. The targeted inactivation, or "knockout," of the fkbD gene was hypothesized to halt the biosynthetic pathway at the step preceding this oxidation, resulting in the accumulation of a novel FK-506 analog lacking the C-9 keto group.

This hypothesis was confirmed through experimental studies. By creating a fkbD-deletion mutant of Streptomyces tsukubaensis, researchers successfully redirected the metabolic pathway to produce 9-deoxo-FK506. This pioneering work not only elucidated the function of the fkbD gene but also opened the door to the generation of a new class of FK-506 analogs with potentially altered biological profiles.

Quantitative Biological Activity

The primary motivation for generating 9-deoxo-FK506 was to explore the structure-activity relationship of the FK-506 molecule. Specifically, researchers aimed to investigate whether the potent immunosuppressive activity of FK-506 could be dissociated from its other biological effects, such as its antifungal properties. The following tables summarize the quantitative data on the immunosuppressive and antifungal activities of 9-deoxo-FK506 in comparison to its parent compound, FK-506.

Table 1: Comparative Immunosuppressive Activity of 9-deoxo-FK506 and FK-506

CompoundAssayIC50 (ng/mL)Fold Reduction in Activity vs. FK-506Reference
FK-506T-cell proliferation0.027-[1]
9-deoxo-FK506T-cell proliferation0.513~19-fold[1]

Table 2: Comparative Antifungal Activity (MIC, μg/mL) of 9-deoxo-FK506 and FK-506

CompoundCryptococcus neoformans (Avg. IC50)Candida albicans (Avg. IC50)Aspergillus fumigatus (Avg. IC50)Reference
FK-5060.00070.012080.0313[1]
9-deoxo-FK5060.00161.4104.6340[1]

The data clearly indicates that the absence of the C-9 keto group significantly reduces the immunosuppressive activity of the molecule. While the antifungal activity against Cryptococcus neoformans is largely retained, its efficacy against Candida albicans and Aspergillus fumigatus is notably diminished. This differential activity profile makes 9-deoxo-FK506 a valuable tool for dissecting the molecular interactions required for immunosuppression versus antifungal action and highlights its potential as a lead compound for the development of non-immunosuppressive antifungal agents.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the generation and characterization of 9-deoxo-FK506.

Generation of the fkbD Knockout Mutant of Streptomyces tsukubaensis

The creation of a targeted gene knockout in Streptomyces typically involves a multi-step process of constructing a gene replacement vector and introducing it into the host strain.

Experimental Workflow: fkbD Gene Knockout

fkbD_knockout_workflow cluster_vector Vector Construction cluster_streptomyces Streptomyces Manipulation pcr_flank PCR amplify upstream & downstream flanks of fkbD ligate Ligate flanks into temperature-sensitive vector (e.g., pKC1139) with resistance marker (e.g., apramycin) pcr_flank->ligate transform_ecoli Transform E. coli ligate->transform_ecoli conjugation Intergeneric conjugation with S. tsukubaensis transform_ecoli->conjugation single_crossover Select for single-crossover recombinants (apramycin resistance) conjugation->single_crossover double_crossover Culture without selection and select for loss of vector (temperature sensitivity) single_crossover->double_crossover screen Screen for fkbD deletion via PCR double_crossover->screen

Caption: Workflow for generating an fkbD knockout mutant.

Methodology:

  • Vector Construction:

    • Upstream and downstream flanking regions (typically ~1-2 kb) of the fkbD gene are amplified from S. tsukubaensis genomic DNA using PCR.

    • These fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).

    • The resulting plasmid is transformed into a suitable E. coli strain for propagation and verification.

  • Streptomyces Manipulation:

    • The gene replacement vector is introduced into S. tsukubaensis via intergeneric conjugation from an E. coli donor strain.

    • Exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event are selected for using the antibiotic resistance marker.

    • Single-crossover mutants are then cultured under non-selective conditions and at a non-permissive temperature to induce a second crossover event, leading to the excision of the plasmid.

    • Colonies are then screened for the desired double-crossover event (resulting in the deletion of fkbD) by PCR analysis of genomic DNA.

Fermentation and Production of 9-deoxo-FK506

The production of 9-deoxo-FK506 is achieved through submerged fermentation of the fkbD knockout mutant.

Experimental Workflow: Fermentation

fermentation_workflow inoculum Inoculate seed culture of S. tsukubaensis fkbD mutant incubation_seed Incubate seed culture (e.g., 2-3 days, 28°C, 220 rpm) inoculum->incubation_seed inoculate_production Inoculate production medium incubation_seed->inoculate_production incubation_production Incubate production culture (e.g., 5-7 days, 28°C, 220 rpm) inoculate_production->incubation_production harvest Harvest fermentation broth incubation_production->harvest

Caption: General workflow for the fermentation of 9-deoxo-FK506.

Methodology:

  • Seed Culture: A seed culture is initiated by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or mycelia of the S. tsukubaensis fkbD mutant. The culture is incubated for 2-3 days to generate sufficient biomass.

  • Production Culture: A production medium rich in carbon and nitrogen sources (e.g., soluble starch, yeast extract, and various salts) is inoculated with the seed culture.

  • Incubation: The production culture is incubated for 5-7 days under controlled conditions of temperature (typically 28°C) and agitation (e.g., 220 rpm in shake flasks).

  • Harvesting: The fermentation broth, containing the produced 9-deoxo-FK506, is harvested for extraction and purification.

Isolation, Purification, and Characterization

The recovery and analysis of 9-deoxo-FK506 from the fermentation broth require a series of chromatographic and spectroscopic techniques.

Experimental Workflow: Isolation and Characterization

isolation_workflow extraction Solvent extraction of fermentation broth (e.g., ethyl acetate) concentration Concentrate crude extract extraction->concentration chromatography Purification via column chromatography (e.g., silica gel, HPLC) concentration->chromatography characterization Structural elucidation (HPLC, MS, NMR) chromatography->characterization

Caption: Workflow for the isolation and characterization of 9-deoxo-FK506.

Methodology:

  • Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate to recover the lipophilic 9-deoxo-FK506.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to one or more rounds of column chromatography. Initial purification may be performed on a silica gel column, followed by high-performance liquid chromatography (HPLC) for final purification to homogeneity.

  • Characterization: The purified compound is characterized using a combination of analytical techniques:

    • HPLC: To confirm purity and determine retention time.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the absence of the C-9 keto group.

Signaling Pathway

The primary mechanism of action of FK-506 and its analogs, including 9-deoxo-FK506, is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

calcineurin_pathway TCR T-Cell Receptor Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_p NFAT-P (Cytoplasmic) Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (Nuclear) NFAT_p->NFAT Translocation Gene_transcription IL-2 Gene Transcription NFAT->Gene_transcription T_cell_proliferation T-Cell Proliferation Gene_transcription->T_cell_proliferation FKBP12 FKBP12 Complex [9-deoxo-FK506-FKBP12] Complex FKBP12->Complex deoxo_FK506 9-deoxo-FK506 deoxo_FK506->Complex Complex->Inhibition Inhibition->Calcineurin_active

Caption: The calcineurin signaling pathway and its inhibition by 9-deoxo-FK506.

Mechanism of Action:

  • T-Cell Activation: Stimulation of the T-cell receptor leads to an increase in intracellular calcium levels.

  • Calcineurin Activation: Calcium binds to calmodulin, which in turn binds to and activates calcineurin.

  • NFAT Activation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.

  • Nuclear Translocation and Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of genes encoding cytokines, most notably Interleukin-2 (IL-2).

  • T-Cell Proliferation: IL-2 is a potent T-cell growth factor that drives clonal expansion of T-cells, a hallmark of the immune response.

  • Inhibition by 9-deoxo-FK506: 9-deoxo-FK506, like FK-506, first binds to the immunophilin FKBP12. This drug-protein complex then binds to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of NFAT, thereby blocking IL-2 production and subsequent T-cell proliferation. The reduced immunosuppressive potency of 9-deoxo-FK506 is attributed to a lower binding affinity of the [9-deoxo-FK506-FKBP12] complex for calcineurin compared to the [FK-506-FKBP12] complex.

Conclusion

The discovery of this compound (9-deoxo-FK506) through the targeted inactivation of the fkbD gene in Streptomyces tsukubaensis stands as a testament to the power of metabolic engineering in generating novel bioactive compounds. The significant reduction in its immunosuppressive activity, while retaining some of its antifungal properties, has provided invaluable insights into the structure-activity relationships of this important class of macrolides. This technical guide has provided a comprehensive overview of the discovery, biological activity, and experimental protocols associated with 9-deoxo-FK506, serving as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of engineered natural products.

References

The Immunosuppressive Landscape of FK-506 Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (FK-506) is a cornerstone immunosuppressive agent, pivotal in preventing allograft rejection in organ transplant recipients. Its therapeutic efficacy is primarily attributed to the potent inhibition of calcineurin, a key phosphatase in the T-lymphocyte activation cascade. However, FK-506 undergoes extensive metabolism in the body, primarily by cytochrome P450 3A (CYP3A) enzymes in the liver and small intestine, leading to a complex profile of metabolites.[1][2][3][4] The immunosuppressive properties of these metabolites are of significant interest, as they may contribute to the overall therapeutic effect or, conversely, to the drug's toxicity profile. This technical guide provides an in-depth analysis of the immunosuppressive properties of FK-506 metabolites, presenting quantitative data, detailed experimental protocols for their assessment, and visualizations of the core signaling pathways involved.

Quantitative Analysis of Immunosuppressive Activity

The immunosuppressive potency of FK-506 and its metabolites is most commonly quantified by determining their 50% inhibitory concentration (IC50) in in-vitro assays that measure lymphocyte proliferation or activation. The mixed lymphocyte reaction (MLR) and mitogen-stimulated lymphocyte proliferation assays are standard methods for this purpose. The following tables summarize the available quantitative data on the immunosuppressive activity of various FK-506 metabolites.

Metabolite/CompoundDescriptionAssay SystemIC50 (nM)IC50 (ng/mL)Reference(s)
FK-506 Parent DrugMouse Mixed Lymphocyte Reaction0.150.11[5]
FK-506 Parent DrugConA-stimulated Rat Lymphocyte Assay0.186-[6]
M-I 13-O-demethylatedMouse Mixed Lymphocyte Reaction1.65-[5]
M-II 31-O-demethylatedMouse Mixed Lymphocyte Reaction0.23-[5]
M-III 15-O-demethylatedMouse Mixed Lymphocyte Reaction> 127-[5]
M-IV 12-monohydroxylatedMouse Mixed Lymphocyte Reaction5.52-[5]
M-V Di-demethylated (15- and 31-positions)Mouse Mixed Lymphocyte Reaction> 1000> 1000[7]
M-VI Di-demethylated (13- and 31-positions)Mouse Mixed Lymphocyte Reaction-8.78[7]
M-VII Di-demethylated (13- and 15-positions)Mouse Mixed Lymphocyte Reaction> 1000> 1000[7]
M-VIII O-demethylated at 31-position with fused ring formationMouse Mixed Lymphocyte Reaction-15.27[7]
Demethylated Metabolite A demethylated metabolite generated by human liver microsomes.ConA-stimulated Rat Lymphocyte Assay1.89-[6]

Note: The conversion between nM and ng/mL depends on the molecular weight of the specific metabolite, which is not always provided in the source literature.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate the above data is crucial for its interpretation and for the design of future studies. Below are detailed protocols for the key assays employed in the assessment of the immunosuppressive properties of FK-506 and its metabolites.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in-vitro model of the recognition of alloantigens, mimicking the initial phase of allograft rejection. It is used to assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Principle: Co-culture of lymphocytes from two genetically distinct individuals results in the proliferation of T-cells from one or both individuals in response to the foreign major histocompatibility complex (MHC) antigens on the other's cells. In a one-way MLR, the stimulator cells are treated to prevent their proliferation (e.g., with irradiation or mitomycin C), so that only the responder T-cell proliferation is measured.

Detailed Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Collect whole blood from two unrelated healthy donors in tubes containing an anticoagulant (e.g., heparin or ACD).

    • Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the layer of PBMCs at the plasma-Ficoll interface.

    • Wash the isolated PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

    • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Responder Cells: PBMCs from one donor.

    • Stimulator Cells: PBMCs from the second donor. To create a one-way MLR, treat the stimulator cells with a proliferation inhibitor. A common method is to irradiate the cells (e.g., 20-30 Gy).

  • Assay Setup:

    • In a 96-well U-bottom plate, add 1 x 10^5 responder cells per well.

    • Add 1 x 10^5 irradiated stimulator cells to each well containing responder cells.

    • Prepare control wells:

      • Negative control: Responder cells only (to measure background proliferation).

      • Positive control: Responder and stimulator cells without any test compound.

    • Add serial dilutions of FK-506 or its metabolites to the appropriate wells.

    • Bring the final volume in each well to 200 µL with complete medium.

  • Incubation:

    • Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Proliferation:

    • [3H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. The thymidine is incorporated into the DNA of proliferating cells. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) before setting up the culture. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation. Proliferation can be quantified by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Concanavalin A (ConA)-Induced Lymphocyte Proliferation Assay

This assay uses a mitogen, ConA, to non-specifically activate T-cells, leading to their proliferation. It is a useful method to screen for compounds that interfere with T-cell activation signaling pathways.[8][9][10]

Principle: Concanavalin A is a lectin that binds to glycoproteins on the surface of T-cells, mimicking T-cell receptor (TCR) stimulation and triggering a signaling cascade that leads to cell proliferation.

Detailed Protocol:

  • Isolation of Lymphocytes:

    • Isolate PBMCs from rat or human peripheral blood as described in the MLR protocol.

  • Assay Setup:

    • In a 96-well flat-bottom plate, add 2 x 10^5 lymphocytes per well in complete RPMI-1640 medium.

    • Add serial dilutions of FK-506 or its metabolites to the appropriate wells.

    • Add ConA to a final concentration of 1-5 µg/mL to all wells except the negative control wells (cells without ConA).

    • Bring the final volume in each well to 200 µL.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Proliferation:

    • Measure proliferation using [3H]-thymidine incorporation or a colorimetric assay such as MTT or XTT, which measure metabolic activity as an indicator of cell viability and proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the positive control (cells with ConA but no compound).

    • Determine the IC50 value.

Calcineurin Phosphatase Activity Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of calcineurin.

Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be measured by monitoring the dephosphorylation of a specific substrate. The inhibition of this activity by a compound is a direct measure of its effect on the enzyme.

Detailed Protocol (based on a colorimetric assay using a phosphopeptide substrate):

  • Reagents and Buffers:

    • Assay Buffer: Typically contains Tris-HCl, MgCl2, CaCl2, and a protein carrier like BSA.

    • Calcineurin Enzyme: Purified, active calcineurin.

    • Calmodulin: A calcium-binding protein required for calcineurin activation.

    • Phosphopeptide Substrate: A synthetic peptide (e.g., RII phosphopeptide) that is a specific substrate for calcineurin.

    • Malachite Green Reagent: For the colorimetric detection of free phosphate released from the substrate.

    • Phosphate Standard: For generating a standard curve.

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin enzyme.

    • In a 96-well plate, add the reaction mixture to each well.

    • Add serial dilutions of FK-506 or its metabolites (pre-complexed with FKBP12) to the appropriate wells.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the calcineurin activity.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Convert the absorbance readings of the samples to the amount of phosphate released.

    • Calculate the percentage of inhibition of calcineurin activity for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The immunosuppressive action of FK-506 and its active metabolites is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The following diagrams, generated using the DOT language for Graphviz, illustrate this key pathway and a general workflow for assessing the immunosuppressive properties of FK-506 metabolites.

FK506_Metabolite_Workflow cluster_Metabolism In Vitro Metabolism cluster_Isolation Isolation & Purification cluster_Assays Immunosuppressive Activity Assessment cluster_Analysis Data Analysis FK506 FK-506 Microsomes Liver or Intestinal Microsomes + NADPH FK506->Microsomes Metabolites FK-506 Metabolites Microsomes->Metabolites HPLC HPLC Separation Metabolites->HPLC Purified_Metabolites Purified Metabolites HPLC->Purified_Metabolites MLR Mixed Lymphocyte Reaction (MLR) Purified_Metabolites->MLR ConA ConA Proliferation Assay Purified_Metabolites->ConA Calcineurin_Assay Calcineurin Activity Assay Purified_Metabolites->Calcineurin_Assay IC50 IC50 Determination MLR->IC50 ConA->IC50 Calcineurin_Assay->IC50

Caption: Experimental workflow for the generation, isolation, and assessment of the immunosuppressive activity of FK-506 metabolites.

Calcineurin_NFAT_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_Influx ↑ Intracellular Ca²⁺ TCR->Ca_Influx Antigen Presentation Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin_Inactive Calcineurin (Inactive) Calmodulin->Calcineurin_Inactive Calcineurin_Active Calcineurin (Active) Calcineurin_Inactive->Calcineurin_Active Activation NFAT_P NFAT-P (Phosphorylated) Calcineurin_Active->NFAT_P Dephosphorylation NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation FK506_Metabolite FK-506 or Active Metabolite FKBP12 FKBP12 FK506_Metabolite->FKBP12 FK_Complex FK-FKBP12 Complex FK_Complex->Calcineurin_Active Inhibition Gene_Transcription Gene Transcription (IL-2, etc.) NFAT_n->Gene_Transcription T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation

Caption: The Calcineurin-NFAT signaling pathway and the mechanism of inhibition by FK-506 and its active metabolites.

Conclusion

The immunosuppressive activity of FK-506 is not solely attributable to the parent drug. Several of its metabolites exhibit significant, albeit generally reduced, immunosuppressive properties. The 31-O-demethylated metabolite (M-II) is a notable exception, retaining a high degree of activity. In contrast, other metabolites, such as the di-demethylated M-V and M-VII, are essentially inactive. A comprehensive understanding of the metabolic profile of FK-506 and the biological activity of each metabolite is crucial for optimizing therapeutic drug monitoring and for the development of future immunosuppressive agents with improved therapeutic indices. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further investigation into the specific roles of these metabolites in both efficacy and toxicity is warranted to refine our understanding and clinical application of tacrolimus.

References

In-Depth Technical Guide to the Physical and Chemical Properties of CAS 123719-19-7 (9-Norketo FK-506)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 123719-19-7, also identified as 9-Norketo FK-506. This compound is recognized as a significant impurity and metabolite of the potent immunosuppressant drug, Tacrolimus (FK-506). Understanding the characteristics of this molecule is crucial for the development, manufacturing, and quality control of Tacrolimus-based therapeutics.

Core Physical and Chemical Data

While exhaustive experimental data for this compound is not publicly available, the following tables summarize the key identified physical and chemical properties. This information is primarily derived from supplier technical data sheets and analytical studies of Tacrolimus and its impurities.

Identifier Value Source
CAS Number 123719-19-7General
Synonyms This compound, Tacrolimus Impurity 1[1]
Parent Drug Tacrolimus (FK-506)[1]
Chemical Property Value Source
Molecular Formula C₄₃H₆₉NO₁₁[2]
Molecular Weight 776.01 g/mol [2]
IUPAC Name [3S-[3R[E(1S,3S,4S)],4S,5R,8S,9E,12R,14R,15S,16R,18S,19S,25aR]]-3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25,25a-Octadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-15,19-epoxypyrido[2,1-c][1][3]oxaazacyclodocosine-1,7,20(22H)-trione[1]
Physical Property Value Source
Appearance Off-White to Light Orange Solid/Semi-Solid[4]
Storage Conditions 2-8°C, Hygroscopic, Store under inert atmosphere, Refrigerator[4]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

The characterization and quantification of this compound, as an impurity of Tacrolimus, typically involve advanced analytical techniques. While specific protocols for the determination of all physical constants are not detailed in the public domain, the following methodologies are standard in the pharmaceutical industry for the analysis of Tacrolimus and its related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

A common experimental approach for the separation and quantification of Tacrolimus and its impurities, including this compound, involves reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is common. The gradient is optimized to achieve separation of all known impurities from the main Tacrolimus peak.

  • Detection: UV detection at a wavelength of approximately 210 nm is generally employed.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS is a powerful technique used to confirm the identity of impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the eluting peaks is determined. For this compound, the expected m/z would correspond to its molecular weight of 776.01. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can be used to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive method for the structural elucidation of organic molecules.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are performed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, confirming the 9-Norketo structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of impurity identification and the signaling pathway of the parent compound, Tacrolimus, which is foundational for understanding the potential biological activities of its metabolites.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Impurity Identification cluster_3 Quantification Tacrolimus_Bulk_Drug Tacrolimus Bulk Drug Sample HPLC High-Performance Liquid Chromatography (HPLC) Tacrolimus_Bulk_Drug->HPLC Injection LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LC_MS Peak Isolation NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Peak Isolation Quant Purity Assessment & Quantification LC_MS->Quant NMR->Quant

Figure 1: General experimental workflow for the identification and quantification of impurities in a drug substance.

signaling_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TCR T-Cell Receptor (TCR) Calcineurin Calcineurin TCR->Calcineurin Activation NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATn NFAT (dephosphorylated) NFATp->NFATn Translocation FKBP12 FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Tacrolimus Tacrolimus (FK-506) Tacrolimus->FKBP12 Binds to Complex->Calcineurin Inhibits Gene_Transcription IL-2 Gene Transcription NFATn->Gene_Transcription Initiates

References

Methodological & Application

Application Note: Quantitative Analysis of 9-Norketo FK-506 in Human Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation.[1][2] The therapeutic efficacy and toxicity of Tacrolimus are closely related to its concentration in whole blood, necessitating therapeutic drug monitoring (TDM). Tacrolimus is extensively metabolized in the liver and intestine, primarily by cytochrome P40 enzymes, into several metabolites.[3][4] 9-Norketo FK-506 is a recognized metabolite and impurity of Tacrolimus.[5] Accurate and sensitive quantification of Tacrolimus and its metabolites, including this compound, is essential for understanding its complete pharmacokinetic profile and for dose adjustments to ensure patient safety and graft survival. This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in human whole blood.

Experimental

Materials and Reagents

  • This compound reference standard was obtained from a commercial supplier.[6][7]

  • Ascomycin (Internal Standard, IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Zinc sulfate

  • Ammonium acetate

  • Human whole blood (drug-free)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from whole blood.

  • To 100 µL of whole blood sample, add 10 µL of the internal standard working solution (Ascomycin).

  • Add 200 µL of a precipitation solution (e.g., methanol or a mixture of methanol and zinc sulfate solution).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation.

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of this compound from the parent drug, other metabolites, and matrix components.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and matrix effect.[9][10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Tacrolimus and its metabolites, which would be analogous for a validated this compound method.

ParameterTacrolimus & Metabolites
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantitation (LLOQ)0.1 - 1.0 ng/mL
AccuracyWithin ±15% of the nominal concentration
Precision (Intra- and Inter-day)<15% RSD
Recovery>50%

Note: This data is based on typical LC-MS/MS methods for Tacrolimus and its other major metabolites.[2][11][12] Specific values for this compound would need to be determined through a formal method validation study.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and the internal standard (Ascomycin) and dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of a high concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Perform serial dilutions of the stock solutions with an appropriate solvent to prepare working solutions at various concentrations for calibration standards and quality control samples.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

  • Spike drug-free human whole blood with known concentrations of the this compound working solutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

Protocol 3: Sample Analysis Workflow

  • Arrange the prepared patient samples, calibration standards, and QC samples in the autosampler.

  • Set up the LC-MS/MS instrument with the optimized chromatographic and mass spectrometric parameters.

  • Initiate the analytical run.

  • Process the acquired data using the instrument's software to quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol/ZnSO4) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G Tacrolimus Tacrolimus (FK-506) CYP3A4_5 CYP3A4 / CYP3A5 (Primary Metabolism) Tacrolimus->CYP3A4_5 Metabolites Major Metabolites (e.g., 13-O-desmethyl Tacrolimus) CYP3A4_5->Metabolites Demethylation, Hydroxylation Norketo This compound CYP3A4_5->Norketo Oxidation at C-9

Caption: Metabolic pathway of Tacrolimus to this compound.

References

Application Notes and Protocols for the Use of 9-Norketo FK-506 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Norketo FK-506 is a key impurity and degradation product of Tacrolimus (FK-506), a potent immunosuppressant drug widely used in organ transplantation to prevent rejection.[1][2] As a well-characterized reference material, this compound plays a critical role in the analytical method development, validation, and routine quality control of Tacrolimus drug substance and drug products.[3] These application notes provide detailed protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use.

PropertyValueReference
CAS Number 123719-19-7[3][4]
Molecular Formula C₄₃H₆₉NO₁₁[3][5]
Molecular Weight 776.01 g/mol [3][5]
Appearance Off-White Solid[4]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[4]
Shipping Conditions Ambient[4]
Synonyms Tacrolimus Impurity 1[3]

2. Experimental Protocols

The following protocols outline the use of this compound in analytical methodologies for Tacrolimus.

2.1. Protocol 1: HPLC Method for the Quantification of Tacrolimus and its Impurities

This protocol describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the separation and quantification of Tacrolimus and its related substances, including this compound.[1][6]

2.1.1. Materials and Reagents

  • This compound Reference Standard

  • Tacrolimus Reference Standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

2.1.2. Chromatographic Conditions

ParameterConditionReference
Column Kromasil 100-5 C18 (250 x 4.6 mm, 5 µm)[1][6]
Mobile Phase Acetonitrile: Water: Phosphoric acid (700:300:0.2, v/v/v)[1]
Flow Rate 1.0 mL/min[1][6]
Column Temperature 60°C[1][6]
Detection UV at 215 nm[1][6]
Injection Volume 20 µL[1][6]

2.1.3. Preparation of Solutions

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution of Tacrolimus: Accurately weigh and dissolve an appropriate amount of Tacrolimus reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of Tacrolimus (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

  • Sample Solution: Prepare the sample solution of the Tacrolimus drug substance or product at a target concentration of 1 mg/mL in methanol.

2.1.4. System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[7][8]

ParameterAcceptance CriteriaReference
Tailing Factor (T) T ≤ 2.0 for the Tacrolimus peak[9]
Theoretical Plates (N) N ≥ 2000 for the Tacrolimus peak[9]
Repeatability (%RSD of peak area) ≤ 2.0% for six replicate injections of the standard solution[7]
Resolution (Rs) ≥ 2.0 between Tacrolimus and this compound peaks[8]

2.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Perform six replicate injections of the working standard solution to check for system suitability.

  • Inject the sample solutions in duplicate.

  • Calculate the amount of this compound in the sample using the external standard method.

2.2. Protocol 2: LC-MS/MS Method for the Quantification of Tacrolimus

This protocol outlines a sensitive and specific LC-MS/MS method for the quantification of Tacrolimus in biological matrices, where this compound can be used as an internal standard (IS) if its deuterated form is available, or for specificity assessment.[10][11][12]

2.2.1. Materials and Reagents

  • This compound Reference Standard

  • Tacrolimus Reference Standard

  • Ascomycin (Internal Standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Zinc Sulfate (analytical grade)

  • Whole blood samples

2.2.2. LC-MS/MS Conditions

ParameterConditionReference
LC Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2][13]
Mobile Phase A 2 mM Ammonium acetate in water with 0.1% formic acid[13]
Mobile Phase B 2 mM Ammonium acetate in methanol with 0.1% formic acid[13]
Gradient Elution Optimized for separation of Tacrolimus and IS[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL[11]
Ion Source Electrospray Ionization (ESI), positive mode[14]
MRM Transitions Tacrolimus: [M+NH₄]⁺ → specific product ion; Ascomycin (IS): [M+NH₄]⁺ → specific product ion[13]

2.2.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample, add 10 µL of the internal standard working solution (Ascomycin in methanol).

  • Add 200 µL of a precipitation solution (e.g., methanol/zinc sulfate).[11]

  • Vortex for 30 seconds and centrifuge at high speed for 10 minutes.[11]

  • Inject the supernatant into the LC-MS/MS system.

2.2.4. Calibration Curve and Quality Control Samples

  • Prepare a series of calibration standards by spiking blank whole blood with known concentrations of Tacrolimus.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • This compound can be used to prepare a separate QC sample to monitor for potential interference and assess the specificity of the method.

3. Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: System Suitability Test Results for HPLC Method

ParameterResultAcceptance CriteriaStatus
Tailing Factor (Tacrolimus) 1.2≤ 2.0Pass
Theoretical Plates (Tacrolimus) 5500≥ 2000Pass
Repeatability (%RSD, n=6) 0.8%≤ 2.0%Pass
Resolution (Tacrolimus/9-Norketo FK-506) 3.5≥ 2.0Pass

Table 2: Quantification of this compound in a Tacrolimus Sample Batch

Sample IDThis compound Peak AreaConcentration (%)Specification
Batch A-001123450.08≤ 0.15%
Batch A-002156780.10≤ 0.15%
Batch A-00398760.06≤ 0.15%

4. Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd This compound Ref. Std. StockSol Prepare Stock Solutions RefStd->StockSol TacroStd Tacrolimus Ref. Std. TacroStd->StockSol Sample Tacrolimus Sample SampleSol Prepare Sample Solution Sample->SampleSol WorkStd Prepare Working Standard StockSol->WorkStd SST System Suitability Test WorkStd->SST Analysis Sample Analysis SampleSol->Analysis SST->Analysis If Pass Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Generate Report Calculation->Report

Workflow for HPLC analysis using this compound.

Signaling_Pathway_Inhibition cluster_cell T-Cell cluster_complex Inhibitory Complex TCR TCR Activation Calcineurin Calcineurin TCR->Calcineurin Ca2+ influx NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Nuclear Translocation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Proliferation T-Cell Proliferation IL2->Proliferation Complex->Calcineurin Inhibits

References

Application Notes and Protocols for Calcineurin Inhibition Studies Using 9-Norketo FK-506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcineurin and its Inhibition

Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] It plays a vital role in various cellular processes by dephosphorylating key substrate proteins.[1] The activation of calcineurin is triggered by an increase in intracellular calcium levels.[1] This phosphatase is a key component of the T-cell activation signaling pathway.[2] Upon activation, calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its translocation into the nucleus.[1][3] In the nucleus, NFAT upregulates the expression of several cytokine genes, including interleukin-2 (IL-2), which is essential for T-cell proliferation and the overall immune response.[1][4] Due to its central role in the immune system, calcineurin is a major target for immunosuppressive drugs.[5][6]

The immunosuppressant drug Tacrolimus (FK-506) exerts its effect by inhibiting calcineurin.[6][7] However, FK-506 does not directly bind to calcineurin. Instead, it first forms a complex with the immunophilin FKBP12 (FK-506 binding protein 12).[1][8] This FK-506-FKBP12 complex then binds to calcineurin, sterically blocking the access of substrates to the phosphatase active site and thereby inhibiting its activity.[9][10] This inhibition ultimately prevents NFAT dephosphorylation and subsequent cytokine gene expression.[1][4]

Data Presentation: Quantitative Data for FK-506 (Tacrolimus)

As of October 2025, specific quantitative data for 9-Norketo FK-506's calcineurin inhibition activity is not available in published literature. The following table summarizes the known inhibitory concentrations for the parent compound, FK-506, to serve as a reference point for experimental design.

ParameterValueCompoundNotes
Calcineurin Inhibition IC503 nMFK-506Requires the presence of FKBP12 for activity.
IL-2 Secretion Inhibition IC501 nMFK-506In activated T-cells.
TNFα Secretion Inhibition IC5010 nMFK-506In activated T-cells.
IL-6 Secretion Inhibition IC5035 nMFK-506In activated T-cells.

Signaling Pathway and Mechanism of Inhibition

calcineurin_pathway cluster_cell Cell Interior cluster_nucleus Nucleus Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin binds Calcineurin Calcineurin (Inactive) Calmodulin->Calcineurin activates Active_Calcineurin Calcineurin (Active) NFAT_P NFAT-P (Cytoplasm) Active_Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc translocation FKBP12 FKBP12 Complex Inhibitor-FKBP12 Complex Inhibitor This compound (or FK-506) Inhibitor->FKBP12 binds Complex->Active_Calcineurin inhibits Gene Cytokine Genes (e.g., IL-2) NFAT_nuc->Gene activates Transcription Gene Transcription Gene->Transcription invitro_workflow A Prepare Reagents (Calcineurin, FKBP12, Calmodulin, Substrate, Buffers) B Prepare Serial Dilutions of This compound and FK-506 A->B C Pre-incubation: This compound/FK-506 + FKBP12 B->C D Add Calcineurin and Calmodulin C->D E Initiate Reaction: Add RII phosphopeptide substrate D->E F Incubate at 30°C E->F G Stop Reaction (e.g., with Malachite Green reagent) F->G H Measure Absorbance (e.g., at 620 nm for Malachite Green) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I cell_based_workflow A Culture and Seed Jurkat T-cells in a 96-well plate B Prepare Serial Dilutions of This compound and FK-506 A->B C Pre-treat cells with This compound or FK-506 B->C D Stimulate T-cell activation with PMA and Ionomycin C->D E Incubate for 24 hours at 37°C, 5% CO₂ D->E F Collect Supernatant E->F G Measure IL-2 concentration using ELISA F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

References

Application Notes and Protocols for Measuring 9-Norketo FK-506 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the biological activity of 9-Norketo FK-506, a derivative of the potent immunosuppressant Tacrolimus (FK-506). The following assays are designed to assess the compound's impact on the key signaling events downstream of T-cell activation, providing a comprehensive profile of its immunosuppressive potential.

Introduction

This compound is a chemical analog of Tacrolimus, a macrolide lactone widely used to prevent allograft rejection in organ transplant recipients.[1][2][3] Like its parent compound, this compound is presumed to exert its immunosuppressive effects by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[3][4][5][6][7][8][9]

The primary mechanism of action involves the formation of a complex with the immunophilin FKBP12 (FK506-binding protein). This complex then binds to and inhibits the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[4][6][7][8] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][10][11] Consequently, NFAT is unable to translocate to the nucleus, leading to the suppression of T-cell activation and the transcription of crucial cytokine genes, most notably Interleukin-2 (IL-2).[6][9][10][11][12][13]

This document outlines three key cell-based assays to quantitatively measure the activity of this compound: a Calcineurin Cellular Activity Assay, an NFAT Nuclear Translocation Assay, and an IL-2 Promoter Reporter Assay.

Signaling Pathway of FK-506 and its Analogs

The following diagram illustrates the established signaling pathway inhibited by FK-506 and its derivatives.

FK506_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Antigen Antigen->TCR Activation IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto Ca²⁺ (Cytoplasm) Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation FKBP12 FKBP12 Complex This compound -FKBP12 Complex FKBP12->Complex Norketo_FK506 This compound Norketo_FK506->FKBP12 Complex->Calcineurin_active Inhibition IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Signaling pathway of T-cell activation and its inhibition by this compound.

Assay 1: Calcineurin Cellular Activity Assay

This assay directly measures the phosphatase activity of calcineurin in cell lysates treated with this compound. The protocol is adapted from commercially available colorimetric assay kits.[14][15][16][17]

Principle

The assay quantifies the dephosphorylation of a specific phosphopeptide substrate by calcineurin. The amount of free phosphate released is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically. A decrease in phosphate release in the presence of this compound indicates inhibition of calcineurin activity.

Experimental Workflow

Calcineurin_Workflow A 1. Culture and Treat Cells (e.g., Jurkat T-cells) with This compound B 2. Cell Lysis and Protein Quantification A->B C 3. Prepare Reaction in 96-well Plate: - Cell Lysate - RII Phosphopeptide Substrate - Assay Buffer B->C D 4. Incubate at 30°C C->D E 5. Add Malachite Green Reagent to Stop Reaction and Develop Color D->E F 6. Measure Absorbance at 620 nm E->F G 7. Data Analysis: - Generate Standard Curve - Calculate % Inhibition F->G

Caption: Workflow for the Calcineurin Cellular Activity Assay.

Protocol

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells at a density of 1 x 10⁶ cells/mL.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) or vehicle control (DMSO) for 1-2 hours.

  • Preparation of Cell Lysates:

    • Harvest and wash the cells with ice-cold TBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Calcineurin Activity Assay (96-well plate format):

    • Prepare a phosphate standard curve.

    • In separate wells, add cell lysate (typically 5-20 µg of total protein), assay buffer, and the RII phosphopeptide substrate.

    • Include positive (recombinant calcineurin) and negative (no lysate) controls.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction and develop color by adding the malachite green reagent.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

Data Presentation

This compound (nM)Absorbance (620 nm)Phosphate Released (pmol)% Inhibition
0 (Vehicle)0.85010000
0.10.76590010
10.46855045
100.12815085
1000.08510090
10000.08510090

Note: Data are for illustrative purposes only.

Assay 2: NFAT Nuclear Translocation Assay

This assay quantifies the inhibition of NFAT nuclear translocation in response to T-cell stimulation. It provides a direct measure of the upstream effects of calcineurin inhibition.

Principle

Upon T-cell activation with stimulants like PMA and ionomycin, the increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[10][11] this compound, by inhibiting calcineurin, is expected to prevent this translocation. The localization of NFAT is visualized using immunofluorescence and quantified by imaging cytometry or high-content imaging.

Experimental Workflow

NFAT_Workflow A 1. Seed Jurkat T-cells on Coated Plates/Slides B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Stimulate with PMA/Ionomycin B->C D 4. Fix and Permeabilize Cells C->D E 5. Immunostain with Anti-NFAT Antibody and a Fluorescent Secondary Antibody D->E F 6. Counterstain Nuclei (e.g., DAPI) E->F G 7. Image Acquisition using High-Content Imager or Imaging Flow Cytometer F->G H 8. Data Analysis: Quantify Nuclear vs. Cytoplasmic Fluorescence Intensity G->H

Caption: Workflow for the NFAT Nuclear Translocation Assay.

Protocol

  • Cell Seeding and Treatment:

    • Seed Jurkat T-cells in a 96-well imaging plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for 30 minutes to induce NFAT translocation.

    • Include unstimulated and stimulated vehicle-treated controls.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against NFAT.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or an imaging flow cytometer.

    • Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity of the NFAT signal.

Data Presentation

This compound (nM)Nuclear/Cytoplasmic NFAT Ratio% Inhibition of Translocation
Unstimulated0.5N/A
0 (Stimulated)3.00
0.12.520
11.560
100.888
1000.696

Note: Data are for illustrative purposes only.

Assay 3: IL-2 Promoter Reporter Assay

This assay measures the transcriptional activity of the IL-2 promoter, a downstream target of the NFAT signaling pathway.

Principle

This assay utilizes a reporter cell line (e.g., Jurkat T-cells) that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of the IL-2 promoter.[18][19][20] Upon T-cell stimulation, the activation of NFAT and other transcription factors drives the expression of luciferase. The activity of this compound is determined by its ability to inhibit the production of luciferase, which is measured by adding a substrate and quantifying the resulting luminescence.

Experimental Workflow

IL2_Workflow A 1. Seed IL-2 Reporter Jurkat Cells in a 96-well Plate B 2. Treat with this compound or Vehicle Control A->B C 3. Stimulate with PMA/Ionomycin or anti-CD3/CD28 antibodies B->C D 4. Incubate for 6-24 hours C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis: Calculate % Inhibition of Luciferase Activity F->G

Caption: Workflow for the IL-2 Promoter Reporter Assay.

Protocol

  • Cell Culture and Treatment:

    • Culture IL-2 promoter-luciferase Jurkat reporter cells.

    • Seed the cells in a white, clear-bottom 96-well plate.

    • Add serial dilutions of this compound or vehicle control.

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agonist, such as PMA and ionomycin, or with anti-CD3 and anti-CD28 antibodies, to activate the T-cell receptor signaling pathway.

    • Incubate for 6 to 24 hours to allow for luciferase expression.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

Data Presentation

This compound (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)500,0000
0.1425,00015
1225,00055
1075,00085
10025,00095
100025,00095

Note: Data are for illustrative purposes only.

By employing these cell-based assays, researchers can effectively characterize the immunosuppressive activity of this compound and compare its potency to that of Tacrolimus and other immunomodulatory compounds.

References

Application Notes and Protocols: 9-Norketo FK-506 Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Norketo FK-506 is a derivative of the potent immunosuppressant Tacrolimus (FK-506).[1][2][] Like its parent compound, it is of significant interest in immunological and pharmacological research.[4][5] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation of this compound solutions and summarize its key characteristics.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its parent compound FK-506 are summarized in the table below.

PropertyThis compoundFK-506 (Tacrolimus)
CAS Number 123719-19-7[1][2]104987-11-3[6][7]
Molecular Formula C43H69NO11[1][2]C44H69NO12[6][7]
Molecular Weight 776.01 g/mol [1][2]804.02 g/mol [6][7]
Appearance Off-White Solid[2]White crystalline powder[8]
Solubility Assumed to be similar to FK-506Soluble in DMSO (100 mg/mL), Ethanol (100 mg/mL)[6][9]
Recommended Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[2]-20°C (lyophilized or in solution)[6]
Typical Working Concentration Empirically determined, likely in the nM range1 - 100 nM[6][7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution and cell cultures.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.76 mg of this compound (Molecular Weight: 776.01 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a 10 mM concentration. For 7.76 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light. When stored properly, stock solutions in DMSO are typically stable for several months.

Protocol for Preparation of Working Solution
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy, especially for low nanomolar concentrations. For example, to prepare a 10 nM working solution from a 10 mM stock, you can perform a 1:1000 dilution followed by a 1:1 dilution.

  • Application to Cells: Add the final working solution to your cell culture plates. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Signaling Pathway

This compound is an analog of FK-506 (Tacrolimus), a well-characterized inhibitor of the calcineurin signaling pathway.[5][6][7] The diagram below illustrates the canonical mechanism of action of FK-506, which is presumed to be similar for this compound. FK-506 binds to the immunophilin FKBP12, and this complex then inhibits the phosphatase activity of calcineurin.[7][10] This inhibition prevents the dephosphorylation of the transcription factor NFAT, blocking its translocation to the nucleus and subsequent transcription of genes involved in T-cell activation, such as Interleukin-2 (IL-2).[6][7][10]

FK506_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) Ca_increase ↑ [Ca2+]i TCR->Ca_increase Ca_ionophore Ca2+ Ionophore Ca_ionophore->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates FK506_FKBP12 This compound-FKBP12 Complex FK506_FKBP12->Calcineurin Inhibits NFAT NFAT NFAT_P->NFAT nucleus Nucleus NFAT->nucleus Translocates to IL2_gene IL-2 Gene Transcription

Caption: FK-506 Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow prep Prepare this compound Stock Solution (10 mM in DMSO) treat Prepare Working Solutions and Treat Cells with this compound prep->treat culture Seed and Culture Cells culture->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assays (e.g., Proliferation, Cytokine Secretion) incubate->assay analyze Data Analysis assay->analyze

Caption: General Experimental Workflow.

References

Experimental Applications of Tacrolimus Impurities: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the biological activity of known tacrolimus impurities. The information is intended to guide researchers in the fields of pharmacology, immunology, and drug development in designing and executing experiments to characterize these compounds.

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used to prevent allograft rejection after organ transplantation. During its production, storage, and metabolism, various related substances, or impurities, can be formed. These impurities may possess their own biological activities, potentially contributing to the overall therapeutic or toxicological profile of tacrolimus. Understanding the experimental applications of these impurities is crucial for quality control, drug safety assessment, and potentially for the discovery of new therapeutic agents.

This document focuses on the primary metabolites and degradation products of tacrolimus, providing quantitative data on their activity and detailed protocols for their investigation.

Key Tacrolimus Impurities and Their Biological Activities

Several impurities of tacrolimus have been identified and characterized. The most significant from a biological activity perspective are its metabolites, primarily formed through demethylation by cytochrome P450 enzymes in the liver.[1]

Impurity NameTypeSource of FormationReported Biological Activity (Relative to Tacrolimus)
13-O-desmethyl tacrolimus (M-I)MetaboliteHepatic metabolism (CYP3A4/5)Approximately 10% immunosuppressive activity
31-O-demethyl tacrolimusMetaboliteHepatic metabolism (CYP3A4/5)Immunosuppressive activity comparable to tacrolimus[1]
15-O-desmethyl tacrolimusMetaboliteHepatic metabolism (CYP3A4/5)Weak or negligible pharmacological activity
12-hydroxy tacrolimusMetaboliteHepatic metabolism (CYP3A4/5)Weak or negligible pharmacological activity
Ascomycin (FK-520)Process ImpurityFermentation byproductImmunosuppressive activity
Tacrolimus tautomers (I and II)Degradation ProductEquilibrium in solutionEquivalent biological activity to tacrolimus
TacrolimusdieneDegradation ProductElimination reactionUnder investigation

Signaling Pathway of Tacrolimus and its Immunosuppressive Impurities

The primary mechanism of action for tacrolimus and its immunosuppressive metabolites is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By inhibiting calcineurin, these compounds prevent the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a family of transcription factors.[3][4] This blockage of NFAT dephosphorylation prevents its translocation into the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[1][4][5] It is hypothesized that the varying potencies of the tacrolimus impurities are due to differences in their binding affinity for FKBP-12 and the subsequent inhibition of calcineurin.

Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus T-cell receptor T-cell receptor Ca2+ influx Ca2+ influx T-cell receptor->Ca2+ influx Antigen Presentation Calmodulin Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates FKBP12 FKBP-12 Complex Tacrolimus/Impurity-FKBP12 Complex Tacrolimus_Impurity Tacrolimus or Active Impurity Tacrolimus_Impurity->FKBP12 binds Complex->Calcineurin_active inhibits IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene activates T-Cell Proliferation\n& Activation T-Cell Proliferation & Activation IL2_gene->T-Cell Proliferation\n& Activation leads to

Caption: Tacrolimus signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the immunosuppressive activity of tacrolimus impurities.

In Vitro Immunosuppressive Activity Assessment using Mixed Lymphocyte Reaction (MLR)

The one-way Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to evaluate the cell-mediated immune response and the efficacy of immunosuppressive agents.[6][7]

Objective: To determine the concentration-dependent inhibitory effect of tacrolimus impurities on the proliferation of T-cells in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Tacrolimus and tacrolimus impurities (e.g., 13-O-desmethyl tacrolimus, 31-O-demethyl tacrolimus) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Mitomycin C or irradiation source (X-ray or gamma).

  • 96-well U-bottom cell culture plates.

  • [3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • Scintillation counter or plate reader, depending on the proliferation assay used.

Protocol:

  • Isolation of PBMCs:

    • Isolate PBMCs from the whole blood of two healthy donors by density gradient centrifugation using Ficoll-Paque.

    • Wash the isolated PBMCs twice with RPMI 1640 medium.

    • Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells: Inactivate the PBMCs from one donor (stimulator cells) to prevent their proliferation by treatment with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 30 Gy). Wash the cells three times with RPMI 1640 to remove residual Mitomycin C.

    • Responder Cells: Use the untreated PBMCs from the second donor as the responder cells.

  • MLR Assay Setup:

    • In a 96-well U-bottom plate, add 1 x 105 responder cells per well.

    • Add 1 x 105 inactivated stimulator cells per well.

    • Add serial dilutions of tacrolimus or the tacrolimus impurity to the wells in triplicate. Include a vehicle control (solvent only) and a positive control (no drug).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 days.

  • Measurement of Proliferation:

    • Using [3H]-Thymidine: 18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Using BrdU Assay: Follow the manufacturer's instructions for the BrdU cell proliferation assay kit. This typically involves adding BrdU to the wells for the final 18-24 hours of incubation, followed by cell fixation, permeabilization, and detection of incorporated BrdU with an anti-BrdU antibody conjugated to an enzyme.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) or absorbance for each triplicate.

    • Express the results as a percentage of the proliferation of the vehicle control.

    • Plot the percentage of proliferation against the log concentration of the compound to determine the IC50 (the concentration that causes 50% inhibition of proliferation).

MLR_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measurement Proliferation Measurement cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs from Two Donors Stimulator_prep Inactivate Stimulator PBMCs (Mitomycin C or Irradiation) PBMC_isolation->Stimulator_prep Responder_prep Prepare Responder PBMCs PBMC_isolation->Responder_prep Plate_setup Plate Responder Cells, Stimulator Cells, and Tacrolimus Impurities Stimulator_prep->Plate_setup Responder_prep->Plate_setup Incubation Incubate for 5 Days (37°C, 5% CO2) Plate_setup->Incubation Add_label Add Proliferation Label ([3H]-Thymidine or BrdU) Incubation->Add_label Harvest_read Harvest Cells and Measure Proliferation Add_label->Harvest_read Data_analysis Calculate % Inhibition and Determine IC50 Harvest_read->Data_analysis

Caption: MLR experimental workflow.
Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by tacrolimus impurities.

Objective: To quantify the inhibitory effect of tacrolimus impurities on the phosphatase activity of purified calcineurin.

Materials:

  • Purified recombinant human calcineurin.

  • Calmodulin.

  • Calcineurin substrate (e.g., RII phosphopeptide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mg/mL BSA, 1 mM CaCl2).

  • Tacrolimus and tacrolimus impurities dissolved in a suitable solvent.

  • Malachite Green-based phosphate detection reagent.

  • 96-well clear flat-bottom plates.

  • Plate reader capable of measuring absorbance at ~620 nm.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the RII phosphopeptide substrate in the assay buffer.

    • Prepare serial dilutions of tacrolimus and the tacrolimus impurities in the assay buffer.

    • Prepare the calcineurin/calmodulin solution by pre-incubating purified calcineurin with an excess of calmodulin in the assay buffer on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • Serial dilutions of the tacrolimus impurity or control.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the calcineurin/calmodulin solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released by the dephosphorylation of the substrate.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at approximately 620 nm using a plate reader.

    • Create a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each reaction.

    • Calculate the percentage of calcineurin activity relative to the vehicle control.

    • Plot the percentage of activity against the log concentration of the impurity to determine the IC50.

Calcineurin_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Measurement and Analysis Reagent_prep Prepare Substrate, Buffers, and Tacrolimus Impurity Dilutions Plate_setup Add Buffer and Impurity to 96-well Plate Reagent_prep->Plate_setup Enzyme_prep Prepare Calcineurin/Calmodulin Complex Start_reaction Initiate Reaction with Calcineurin/Calmodulin Enzyme_prep->Start_reaction Preincubation Pre-incubate at 30°C Plate_setup->Preincubation Preincubation->Start_reaction Incubation Incubate at 30°C Start_reaction->Incubation Stop_reaction Stop Reaction with Malachite Green Reagent Incubation->Stop_reaction Read_absorbance Read Absorbance at ~620 nm Stop_reaction->Read_absorbance Calculate_IC50 Calculate % Activity and Determine IC50 Read_absorbance->Calculate_IC50

Caption: Calcineurin assay workflow.

Conclusion

The study of tacrolimus impurities is an essential aspect of drug development and clinical pharmacology. The application notes and protocols provided herein offer a framework for researchers to investigate the biological activities of these compounds. By understanding the immunosuppressive potential and mechanisms of action of tacrolimus impurities, the scientific community can contribute to the safer and more effective use of this critical immunosuppressive drug. Further research into the effects of these impurities on other cellular pathways and their potential for off-target effects is encouraged.

References

Troubleshooting & Optimization

9-Norketo FK-506 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 9-Norketo FK-506 in various solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Disclaimer

Direct stability data for this compound is limited. The information provided below is largely extrapolated from stability studies of its parent compound, Tacrolimus (FK-506). As this compound is a metabolite of Tacrolimus, it is expected to exhibit similar stability characteristics. However, it is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: Based on data from its parent compound, Tacrolimus, the primary factors affecting the stability of this compound in solution are pH, temperature, and exposure to light. It is susceptible to degradation under alkaline, acidic, and high-temperature conditions.[1][2][3][4] Photodegradation can also occur upon exposure to artificial sunlight.[1][5]

Q2: What are the typical degradation products of this compound?

A2: While specific degradation products of this compound have not been extensively characterized in publicly available literature, they are likely to be similar to those of Tacrolimus. Common degradation pathways for Tacrolimus include hydrolysis of the macrolide ring, epimerization, and dehydration.[1] Under photolytic conditions, the formation of tautomeric isomers has been observed.[5]

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: For short-term storage and preparation of stock solutions, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, or acetonitrile are recommended. It is crucial to minimize the water content in these solutions, as Tacrolimus has been observed to form tautomers in aqueous and ethanolic solutions.[5] For long-term storage, it is advisable to store the compound in its solid form at -20°C or below, protected from light and moisture.

Q4: How should I prepare aqueous solutions of this compound for biological assays?

A4: Due to the poor aqueous solubility and potential for hydrolysis, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer immediately before use. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.1%) to avoid off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in aqueous buffer.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous solution before use.
Adsorption to plasticware.Use low-adhesion microplates and pipette tips. Consider the use of glass or polypropylene containers for storing solutions.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products or isomers.Review the solvent used, storage conditions (temperature and light exposure), and age of the solution. Prepare a fresh solution from solid material and re-analyze. Compare the chromatogram to a freshly prepared standard.
Contamination of the solvent or analytical system.Use high-purity, HPLC-grade solvents. Flush the HPLC/LC-MS system thoroughly. Analyze a solvent blank to check for system contamination.
Difficulty in dissolving the compound. Poor solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. If using aqueous buffers, ensure the pH is within a stable range (pH 4-6 for Tacrolimus).[1] Consider using a different organic solvent for the initial stock solution.

Stability of Tacrolimus (FK-506) in Different Solvents (Inferred for this compound)

The following tables summarize the stability of Tacrolimus in various solvents. This data can be used as a guide for handling this compound.

Table 1: Stability in Common Organic Solvents

SolventTemperatureDurationStabilityObservations
AcetonitrileRoom Temperature24 hoursStableSample solutions of Tacrolimus in acetonitrile were found to be stable for at least 24 hours at room temperature.[6]
Acetonitrile:Water (70:30)60°C24 hoursDegradation ObservedAn increase in a regioisomer of Tacrolimus was observed.[5]
EthanolNot SpecifiedNot SpecifiedTautomerizationTautomeric forms of Tacrolimus have been observed in ethanol solutions.[5]
MethanolNot SpecifiedNot SpecifiedGenerally StableUsed for dissolving crystalline Tacrolimus before solvent removal to create an amorphous form for stability studies.[1]

Table 2: Stability under Stress Conditions (Forced Degradation)

ConditionSolvent/StateTemperatureDurationResult
AcidicTolueneHeated1 hourTransformation observed.[5]
AlkalineWeak BaseNot SpecifiedNot SpecifiedSusceptible to hydrolysis and dehydration.[7]
ThermalSolid (Amorphous)50°C1 monthDegradation increased with higher humidity.[5]
ThermalAcetonitrile:Water60°C24 hoursFormation of regioisomer.[5]
OxidativeAqueousRoom Temperature24 hoursRelatively stable in 3% hydrogen peroxide.[5]
PhotolyticAcetonitrile:WaterRoom Temperature2 hoursEpimer formation under artificial sunlight. No degradation under a fluorescent lamp.[5]
PhotolyticSolidRoom Temperature16-22 hoursEpimer and other unknown degradation products formed under both artificial sunlight and a fluorescent lamp.[5]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 100 µg/mL).

    • Dispense aliquots of the working solution into amber glass vials to protect from light.

  • Storage Conditions:

    • Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).

    • For photostability testing, expose a set of vials to a controlled light source, while keeping a control set in the dark.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting with 30% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: LC-MS/MS-Based Stability Assessment

This protocol provides a more sensitive and specific method for stability analysis.

  • Sample Preparation and Storage:

    • Follow steps 1-4 from the HPLC protocol.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A suitable C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and any potential degradation products.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using a calibration curve.

    • Analyze the data for the appearance of known or unknown degradation products by monitoring for their specific MRM transitions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin_active Active Calcineurin TCR->Calcineurin_active Ca2+ influx FK506 This compound (Tacrolimus) Complex FK506-FKBP12 Complex FK506->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive Inhibition NFATp NFAT-P Calcineurin_active->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene IL-2 Gene Transcription NFAT_n->Gene

Caption: Signaling pathway of this compound (Tacrolimus) inhibiting T-cell activation.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Working Prepare Working Solution (e.g., 100 µg/mL in chosen solvent) Stock->Working Aliquots Aliquot into Amber Vials Working->Aliquots Temp1 -20°C Aliquots->Temp1 Temp2 4°C Aliquots->Temp2 Temp3 Room Temperature Aliquots->Temp3 Light Photostability Chamber Aliquots->Light Timepoints Collect Samples at Timepoints (0, 24, 48h...) Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints Light->Timepoints HPLC HPLC or LC-MS/MS Analysis Timepoints->HPLC Data Data Analysis: % Remaining & Degradants HPLC->Data

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: 9-Norketo FK-506 HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-UV analysis of 9-Norketo FK-506, an important impurity and metabolite of Tacrolimus (FK-506). This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a known impurity of the immunosuppressive drug Tacrolimus (FK-506). Its monitoring and quantification are crucial for quality control in pharmaceutical formulations and for understanding the metabolic profile of Tacrolimus in patients. Regulatory bodies require the identification and control of such impurities to ensure the safety and efficacy of the drug product.

Q2: What are the typical chromatographic conditions for analyzing Tacrolimus and its related substances like this compound?

A2: While a specific method for this compound may need optimization, methods for Tacrolimus provide a good starting point. A common approach is reversed-phase HPLC (RP-HPLC) with UV detection. Typical parameters include a C18 or C8 column, a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like phosphoric acid or trifluoroacetic acid), and UV detection around 210-215 nm.

Q3: How does Tacrolimus exist in solution, and how might this affect my analysis?

A3: Tacrolimus can exist as tautomers and stereoisomers in solution. It is important to allow the sample and standard solutions to reach equilibrium before injection to ensure reproducible results. This is often achieved by incubating the solutions for a few hours at ambient temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The interaction with residual silanol groups on the silica-based column is a primary cause of tailing for basic compounds. Lowering the pH of the mobile phase (e.g., by adding a small amount of acid) can protonate the silanol groups and reduce these interactions.

  • Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

  • Investigate Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Ensure that the connections are made with appropriate, short tubing.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing A Peak Tailing Observed B Reduce Sample Concentration/ Injection Volume A->B F Problem Resolved? B->F Inject C Adjust Mobile Phase pH (e.g., add acid) C->F Analyze D Use End-Capped or Different Column D->F Analyze E Check for Extra-Column Volume (tubing, etc.) E->F Analyze F->C No F->D No F->E No G Continue Analysis F->G Yes H Consult Further Documentation F->H No

Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.

Problem 2: Baseline Noise or Drift

**Q

Technical Support Center: Analysis of 9-Norketo FK-506 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-Norketo FK-506 in biological samples during experimental procedures.

Disclaimer

Information regarding the specific degradation pathways and stability of this compound is limited. The guidance provided here is largely extrapolated from data on its parent drug, tacrolimus (FK-506), and should be adapted and validated for specific experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in biological samples.

Issue 1: Low or No Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation during Sample Collection and Handling - Ensure immediate processing or freezing of samples after collection. - Use appropriate collection tubes (e.g., EDTA-containing tubes for whole blood). - Minimize exposure of samples to light and ambient temperature.
Inappropriate Storage Conditions - Store whole blood samples at 2-8°C for short-term storage (up to 7 days) or frozen at -20°C or -70°C for long-term storage.[1][2][3] - Avoid repeated freeze-thaw cycles.[4]
Degradation during Sample Preparation - Perform all extraction and processing steps on ice or at reduced temperatures. - Use validated extraction protocols, such as protein precipitation with zinc sulfate or liquid-liquid extraction.[5] - Minimize the time between sample thawing and analysis.
Adsorption to Labware - Use low-adhesion polypropylene tubes and pipette tips. - Pre-rinse pipette tips with the sample matrix before transfer.
Instrumental Issues - Verify the performance of the analytical instrument (e.g., LC-MS/MS) with a certified reference standard of this compound.[6][7][8][9] - Check for ion suppression or matrix effects that may interfere with detection.[10]

Experimental Protocol: Protein Precipitation for Whole Blood Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Thaw frozen whole blood samples at room temperature until just thawed, then immediately place on ice.

  • Vortex the sample gently to ensure homogeneity.

  • Pipette 100 µL of the whole blood sample into a clean microcentrifuge tube.

  • Add 200 µL of ice-cold 0.1 M zinc sulfate in methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

Logical Workflow for Troubleshooting Low Recovery

Tacrolimus_Pathway cluster_nucleus Inside Nucleus TCR T-Cell Receptor CaN Calcineurin TCR->CaN Activates NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2 IL-2 Gene Transcription FKBP12 FKBP12 FKBP12->CaN Inhibits Tacrolimus Tacrolimus / this compound Tacrolimus->FKBP12 Binds to NFAT_in_nucleus NFAT IL2_gene IL-2 Gene NFAT_in_nucleus->IL2_gene Binds to promoter IL2_gene->IL2

References

Technical Support Center: 9-Norketo FK-506 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 9-Norketo FK-506 for experimental use.

Understanding this compound and its Solubility Challenges

This compound is a structural analog of the well-known immunosuppressant tacrolimus (FK-506). Their structures are highly similar, with the primary difference at the C-9 position. This structural similarity results in comparable physicochemical properties, most notably poor aqueous solubility. Tacrolimus is practically insoluble in water, and it is expected that this compound exhibits similar behavior.

Due to its hydrophobic nature, dissolving this compound in aqueous buffers for in vitro and cell-based assays can be challenging, leading to issues such as precipitation, inaccurate concentration measurements, and unreliable experimental results. The following sections provide guidance on addressing these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

A1: Based on data from the structurally similar compounds tacrolimus and ascomycin, the recommended initial solvents for preparing a stock solution of this compound are organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Optimize the co-solvent percentage: While it's generally advisable to keep the percentage of organic solvent in your final aqueous solution low (typically <1% to avoid solvent effects on cells or assays), a slight increase in the co-solvent percentage may be necessary.

  • Use a pre-warmed aqueous solution: Gently warming your aqueous buffer before adding the stock solution can sometimes help maintain solubility.

  • Vortex while adding the stock solution: Vigorously mixing the aqueous solution while slowly adding the stock solution can aid in dispersion and prevent localized high concentrations that lead to precipitation.

  • Consider solubility enhancement techniques: If the above methods are insufficient, you may need to employ more advanced techniques such as creating a solid dispersion or a cyclodextrin inclusion complex.

Q3: What are solid dispersions and how can they improve the solubility of this compound?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[1] This can be achieved by methods like solvent evaporation or melting.[1] The drug in the solid dispersion may exist in an amorphous state, which has a higher energy state and thus greater aqueous solubility compared to its crystalline form. For this compound, creating a solid dispersion with polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can significantly enhance its dissolution in aqueous media.[2][3]

Q4: How do cyclodextrins work to increase the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex.[] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[5]

Quantitative Solubility Data for Tacrolimus and Analogs

CompoundSolventSolubilityReference
Tacrolimus (FK-506) DMSO~20 mg/mL[6]
Ethanol~30 mg/mL[6]
DMF~30 mg/mL[6]
Ascomycin (FK-520) DMSO~30 mg/mL[1]
Ethanol~20 mg/mL[1]
DMF~30 mg/mL[1]
Methanol10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Lab-Scale Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol provides a method for preparing a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to enhance its aqueous solubility.[2][3]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol, anhydrous

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w this compound:PVP).

  • Dissolve the calculated amounts of this compound and PVP K30 in a minimal amount of anhydrous ethanol in a round-bottom flask.

  • Once both components are fully dissolved, evaporate the solvent using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.

  • A thin film will form on the inside of the flask. Continue evaporation under high vacuum to ensure all residual solvent is removed.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator at room temperature. This powder can then be used for dissolution studies or for preparing aqueous solutions for in vitro experiments.

Protocol 3: Lab-Scale Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol details the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its water solubility.[8][9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water (1:1 v/v) solution

  • Mortar and pestle

  • Oven

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:2).

  • Place the calculated amount of HP-β-CD in a mortar.

  • Slowly add a small amount of the ethanol/water solution to the HP-β-CD and knead to form a paste.

  • Dissolve the calculated amount of this compound in a minimal amount of ethanol and add this solution to the HP-β-CD paste.

  • Knead the mixture for 30-60 minutes. The mixture should remain as a paste. Add small amounts of the ethanol/water solution if it becomes too dry.

  • Spread the resulting paste in a thin layer on a glass dish and dry in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Store the powdered inclusion complex in a desiccator at room temperature.

Diagrams

experimental_workflow cluster_start Start: Solubility Issue cluster_initial Initial Approach cluster_troubleshoot Troubleshooting cluster_advanced Advanced Techniques cluster_end Outcome start Poor aqueous solubility of this compound stock Prepare concentrated stock in DMSO or Ethanol start->stock dilute Dilute into aqueous buffer stock->dilute precipitate Precipitation observed? dilute->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes soluble_solution Soluble aqueous solution for experiments precipitate->soluble_solution No adjust_cosolvent Adjust co-solvent % lower_conc->adjust_cosolvent solid_dispersion Prepare Solid Dispersion (e.g., with PVP) adjust_cosolvent->solid_dispersion Still precipitates cyclodextrin Form Cyclodextrin Complex (e.g., with HP-β-CD) adjust_cosolvent->cyclodextrin Still precipitates solid_dispersion->soluble_solution cyclodextrin->soluble_solution

Caption: Experimental workflow for improving this compound solubility.

signaling_pathway_analogy cluster_hydrophobic Hydrophobic Core cluster_carrier Hydrophilic Carrier cluster_complex Soluble Formulation drug This compound (Poorly Soluble) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug->cyclodextrin Encapsulation polymer PVP/HPMC Polymer (Hydrophilic Matrix) drug->polymer Dispersion inclusion_complex Inclusion Complex (Soluble in Water) cyclodextrin->inclusion_complex solid_dispersion Solid Dispersion (Amorphous, Soluble) polymer->solid_dispersion

Caption: Logical relationships in solubility enhancement strategies.

References

addressing peak tailing for 9-Norketo FK-506 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 9-Norketo FK-506. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, with a particular focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing in the chromatography of this compound, a macrocyclic lactone similar to tacrolimus, is often a result of multiple retention mechanisms.[1][2] The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases (like C18) can interact strongly with polar functional groups on the this compound molecule.[1][2][3][4] These interactions, particularly with basic functional groups, can lead to delayed elution and asymmetrical peak shapes.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to inconsistent retention and peak tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, often with a tail.[1][3][5]

  • Column Degradation: Over time, the stationary phase can degrade, or the column packing can deform, creating voids or channels that lead to peak tailing.[1][3] Contamination of the column inlet frit can also contribute to this issue.[2]

  • Metal Contamination: Trace metals in the column packing or from system components can chelate with the analyte, causing peak tailing.[3][5]

Q2: How can I prevent peak tailing before it occurs?

Proactive measures can significantly improve peak shape:

  • Use End-Capped Columns: Opt for columns that are "end-capped," meaning the residual silanol groups have been chemically deactivated to minimize secondary interactions.[1][2]

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[6] For basic compounds, a lower pH (e.g., using acidic modifiers) can protonate silanol groups and reduce unwanted interactions.[2]

  • Incorporate Mobile Phase Additives: The use of additives like acids (e.g., phosphoric acid, formic acid, trifluoroacetic acid) or buffers can help control the pH and mask silanol interactions.[7][8][9][10]

  • Proper Sample Preparation: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion due to solvent mismatch.[3][6] Ensure the sample is filtered to prevent column frit blockage.[5]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime, thereby preserving good peak shape.

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment

Observe the chromatogram to determine if peak tailing affects only the this compound peak or all peaks.

  • All Peaks Tailing: This often suggests a problem with the column, such as a void or contamination, or an issue with the mobile phase.[1]

  • Only this compound Peak Tailing: This points towards a specific chemical interaction between the analyte and the stationary phase.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Inspect/Replace Guard Column Flush Column Replace Column check_all_peaks->check_column Yes check_interactions Analyte-Specific Interactions check_all_peaks->check_interactions No all_peaks_path Yes end_node Peak Shape Improved check_column->end_node single_peak_path No overload Reduce Sample Concentration/ Injection Volume check_interactions->overload Check for Overload mobile_phase Modify Mobile Phase: - Adjust pH - Add/Increase Buffer - Change Organic Modifier check_interactions->mobile_phase Optimize Mobile Phase column_chem Change Column: - Use End-Capped Column - Try a Different Stationary Phase check_interactions->column_chem Consider Column Chemistry overload->end_node mobile_phase->end_node column_chem->end_node

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Step 3: Understanding the Underlying Chemistry

Peak tailing for compounds like this compound is often due to secondary interactions with the stationary phase. The following diagram illustrates this concept.

G Analyte Interactions with Stationary Phase cluster_0 Ideal Hydrophobic Interaction (Good Peak Shape) cluster_1 Secondary Silanol Interaction (Peak Tailing) analyte1 This compound c18_phase1 C18 Chain Silica Surface analyte1->c18_phase1:f0 Primary Interaction analyte2 This compound c18_phase2 C18 Chain Ionized Silanol (Si-O⁻) analyte2->c18_phase2:f0 Primary Interaction analyte2->c18_phase2:f1 Secondary Interaction (Causes Tailing)

Caption: Comparison of ideal and problematic interactions causing peak tailing.

Experimental Protocols & Data

Recommended Starting HPLC Method

Based on validated methods for tacrolimus and its related substances, the following protocol can be used as a starting point for this compound analysis.[7][11]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size (e.g., Kromasil 100-5 C18)[7][11]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (700:300:0.2, v/v/v)[7][11]
Flow Rate 1.0 mL/min[7][11]
Column Temperature 60°C[7][11]
Detection (UV) 215 nm[7][11]
Injection Volume 20 µL[7][11]
Diluent Acetonitrile:Water (50:50, v/v)[7]
Methodologies for Improving Peak Shape

If the starting method produces peak tailing, consider the following modifications:

1. Mobile Phase Modification:

  • Objective: To minimize secondary silanol interactions by adjusting the mobile phase pH.

  • Methodology:

    • Prepare the mobile phase as described above.

    • If tailing persists, incrementally increase the concentration of phosphoric acid (e.g., to 0.3%, 0.4%) to further lower the pH. This ensures the complete protonation of residual silanol groups, reducing their interaction with the analyte.[2]

    • Alternatively, replace phosphoric acid with another modifier like 0.1% formic acid or 0.1% trifluoroacetic acid, which are also effective at controlling pH and improving the peak shape of basic compounds.[6]

    • The addition of a buffer salt, such as ammonium formate, to an acidic mobile phase can also help by having the positive buffer ions interact with the negative silanol sites, effectively shielding them from the analyte.[10][12]

2. Column and Sample Concentration Evaluation:

  • Objective: To rule out column overload and degradation as the cause of tailing.

  • Methodology:

    • Prepare a series of dilutions of your this compound standard (e.g., 50%, 25%, 10% of the original concentration).

    • Inject each dilution and observe the peak shape. If the tailing factor improves significantly at lower concentrations, the original sample was likely overloading the column.[1][5]

    • If dilution does not help, the issue may be with the column itself. Replace the guard column if one is in use. If the problem persists, replace the analytical column. A degraded column bed or contaminated frit is a common cause of persistent peak tailing.[1][2]

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, you can effectively address peak tailing for this compound and achieve robust and reliable chromatographic results.

References

Technical Support Center: Bioanalysis of 9-Norketo FK-506

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 9-Norketo FK-506 and related compounds like tacrolimus. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reproducible results in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the biological matrix (e.g., whole blood, plasma).[1][2][3] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer signal.[2][4] For a narrow therapeutic index drug like tacrolimus and its metabolites, including this compound, these effects are a major concern as they can compromise the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to erroneous clinical decisions.[1][5][6]

Q2: What are the primary causes of matrix effects in whole blood or plasma samples?

A: The primary causes of matrix effects are endogenous and exogenous components of the biological sample that co-elute with the analyte of interest.[7] In whole blood and plasma, major contributors include:

  • Phospholipids: These are a major cause of ion suppression in ESI-MS.[8]

  • Proteins and Salts: Can alter the physical properties of the ESI droplets and affect ionization.[7]

  • Metabolites: Other metabolites of tacrolimus or co-administered drugs can interfere with the analysis.[8]

  • Anticoagulants and other additives: Chemicals introduced during sample collection and processing can also contribute.[7]

Q3: How can I detect and quantify matrix effects in my assay?

A: There are two main methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A constant flow of the analyte is infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[1][7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The matrix effect is quantified by comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solution at the same concentration.[9] The Matrix Factor (MF) is calculated as:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration.[2] The most effective type is a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as ¹³C or ²H labeled tacrolimus.[2][8] A SIL-IS is considered the gold standard because it co-elutes with the analyte and experiences the same degree of matrix effect.[1][2] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by matrix effects can be effectively compensated.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound and tacrolimus.

Problem: Significant Ion Suppression or Enhancement Observed
Potential Cause Troubleshooting Steps & Solutions
Co-eluting Endogenous Components (e.g., Phospholipids) 1. Improve Sample Preparation: Switch from simple protein precipitation (PPT) to more rigorous methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interferences.[6][8][10] 2. Optimize Chromatography: Modify the analytical column, mobile phase composition, or gradient profile to achieve better separation between the analyte and interfering peaks.[4][10] Using techniques like 2D-LC (column switching) can also be highly effective.[11][12]
Inadequate Chromatographic Separation 1. Change Column Chemistry: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 2. Adjust Mobile Phase: Alter the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase to improve selectivity.[1]
Ion Source Contamination 1. Use a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting salts and polar compounds to waste instead of the mass spectrometer source.[4] 2. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source.
Sub-optimal MS Ionization Source 1. Switch Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[3][7] If compatible with your analyte, testing APCI may reduce matrix effects.
Problem: Poor Reproducibility and Accuracy
Potential Cause Troubleshooting Steps & Solutions
Variable Matrix Effects Between Samples 1. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1][2] If a SIL-IS is not available, use a structural analog that elutes very close to the analyte. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the study samples to ensure that the calibrators and samples are affected by the matrix in a similar way.[1][10]
Inconsistent Sample Preparation 1. Automate Extraction: If possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency. 2. Optimize Extraction Protocol: Ensure the chosen sample preparation method (PPT, LLE, or SPE) is robust and provides consistent recovery. Validate the method thoroughly.
Analyte Instability 1. Assess Stability: Perform stability tests (e.g., freeze-thaw, bench-top, long-term storage) for this compound in the biological matrix to ensure it is not degrading during sample handling and storage.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in minimizing matrix effects.[8][12] The choice of method involves a trade-off between cleanliness, recovery, and throughput.

Method General Protocol Pros Cons Typical Recovery for Tacrolimus
Protein Precipitation (PPT) Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to the whole blood sample. Vortex to mix, then centrifuge at high speed to pellet the precipitated proteins. Analyze the supernatant.[13]Fast, simple, high throughput.Results in the "dirtiest" extract, high risk of matrix effects, particularly from phospholipids.[8]>90% (but with high matrix effects)
Liquid-Liquid Extraction (LLE) After protein precipitation and evaporation, reconstitute the sample. Add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex to extract the analyte into the organic layer. Separate the layers, evaporate the organic solvent, and reconstitute in mobile phase.[14]Cleaner extracts than PPT, can remove many interferences.[8][10]More labor-intensive, may have lower recovery, requires solvent evaporation and reconstitution steps.60-85%[14]
Solid-Phase Extraction (SPE) Condition an SPE cartridge. Load the pre-treated sample. Wash the cartridge with a weak solvent to remove interferences. Elute the analyte with a strong solvent. Evaporate the eluate and reconstitute.[10][15]Provides the cleanest extracts, significantly reduces matrix effects.[10][12]Most time-consuming and expensive method, requires method development to optimize.>85%
Example LC-MS/MS Method for Tacrolimus

The following is a representative protocol for the quantification of tacrolimus in whole blood, which can be adapted for this compound.

  • Sample Preparation (PPT):

    • Pipette 50 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

    • Add 150 µL of a precipitation solution (e.g., 0.1M zinc sulfate in methanol) containing the SIL-IS (e.g., [¹³C,²H₂]-FK506).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate

    • Gradient: Start at 50% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to 50% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Tacrolimus: Monitor the ammonium adduct, e.g., m/z 821.5 → 768.5[16]

      • This compound: (Hypothetical) m/z [M+NH₄]⁺ → [Fragment]⁺

      • SIL-IS: e.g., m/z 830.5 → 776.5[17]

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Visual Diagrams

Experimental Workflow for Bioanalysis

G cluster_sample Sample Handling cluster_analysis Analysis SampleCollection 1. Whole Blood Sample Collection AddIS 2. Add Internal Standard (SIL-IS) SampleCollection->AddIS PPT 3a. Protein Precipitation AddIS->PPT LLE 3b. Liquid-Liquid Extraction AddIS->LLE SPE 3c. Solid-Phase Extraction AddIS->SPE LCMS 4. LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS DataProcessing 5. Data Processing (Peak Integration) LCMS->DataProcessing Quant 6. Quantification (Analyte/IS Ratio) DataProcessing->Quant

Caption: General workflow for this compound bioanalysis.

Troubleshooting Matrix Effects

G cluster_solutions Start Matrix Effect Observed? Prep Optimize Sample Prep (LLE, SPE) Start->Prep Yes Chroma Optimize Chromatography (Gradient, Column) Start->Chroma Yes Dilute Dilute Sample Start->Dilute Yes No No Start->No SIL_IS Use Stable Isotope Labeled IS Prep->SIL_IS Chroma->SIL_IS Dilute->SIL_IS Validate Re-Validate Assay SIL_IS->Validate

Caption: Decision tree for troubleshooting matrix effects.

Mechanism of Ion Suppression in ESI

G cluster_source ESI Source Droplet_Ideal Ideal Droplet: Analyte molecules (A+) compete for charge MS_Ideal MS Detector Signal (High Response for A+) Droplet_Ideal->MS_Ideal Efficient Ionization Droplet_Matrix Matrix Effect Droplet: Co-eluting matrix (M) molecules compete for charge MS_Matrix MS Detector Signal (Suppressed Response for A+) Droplet_Matrix->MS_Matrix Inefficient Ionization of A+ Analyte Analyte (A) Analyte->Droplet_Ideal Analyte->Droplet_Matrix Matrix Matrix (M) Matrix->Droplet_Matrix

Caption: How co-eluting matrix components cause ion suppression.

References

minimizing non-specific binding of 9-Norketo FK-506

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 9-Norketo FK-506 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my this compound experiments?

Non-specific binding refers to the interaction of this compound with unintended proteins or surfaces rather than its specific target, such as FK506-binding proteins (FKBPs).[1][2] This can lead to a high background signal, reducing the accuracy and sensitivity of your assay.[3] It can result in false positives or negatives, leading to incorrect interpretations of your data.[1]

Q2: I am observing high background noise in my binding assay with this compound. What are the likely causes?

High background noise is a common indicator of non-specific binding. Several factors could be contributing to this issue:

  • Inadequate Blocking: The surfaces of your assay plate or membrane may not be sufficiently blocked, allowing this compound or detection reagents to adhere non-specifically.[4][5]

  • Inappropriate Buffer Composition: The pH or salt concentration of your buffers may be promoting non-specific interactions.[6]

  • Hydrophobic Interactions: this compound, like its parent compound FK-506, is a macrolide and may exhibit hydrophobic properties, leading to non-specific binding to plasticware or other hydrophobic surfaces.

  • Excessive Concentration of Reagents: Using too high a concentration of this compound or detection antibodies can increase the likelihood of non-specific interactions.[4]

Troubleshooting Guides

Issue 1: High background in a cell-based assay

Symptoms:

  • High signal in control wells (no target protein).

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Inadequate Blocking Optimize blocking conditions.Use a different blocking agent. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[4][7] Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4]
Suboptimal Buffer Adjust buffer composition.Increase the salt concentration (e.g., up to 1M NaCl) to reduce ionic interactions.[8] Optimize the pH of your buffers to match the isoelectric point of your target protein, which can help minimize charge-based non-specific binding.[6]
Hydrophobic Interactions Add a non-ionic detergent.Include a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 in your wash and incubation buffers to disrupt hydrophobic interactions.[6][8]
Inefficient Washing Increase the stringency of wash steps.Increase the number of washes (e.g., 3-5 times) and the volume of wash buffer.[3][4] Also, consider increasing the duration of each wash.
Issue 2: Inconsistent results in a receptor-ligand binding assay

Symptoms:

  • High variability between replicate wells.

  • Non-saturable binding observed at high concentrations of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Ligand Depletion Reduce the concentration of the receptor.Ensure that less than 10% of the added radiolabeled or fluorescently-tagged this compound is bound at all concentrations tested to avoid ligand depletion.[9]
Non-specific Binding to Assay Plate Pre-treat plates and use appropriate blocking agents.Use low-binding plates. Incorporate a blocking agent such as 1% BSA in your assay buffer.[6]
Aggregation of this compound Improve solubility.Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting into aqueous assay buffers.[10] Consider the addition of a mild, non-ionic detergent to the assay buffer to prevent aggregation.[11]
Insufficient Incubation Time Optimize incubation time.Determine the time required to reach binding equilibrium by performing a time-course experiment.

Experimental Protocols

Protocol: Minimizing Non-Specific Binding in a Competitive Binding Assay

This protocol describes a competitive binding assay for this compound with its putative target, FKBP12, using a labeled FK-506 ligand.

Materials:

  • Recombinant human FKBP12

  • Labeled FK-506 (e.g., fluorescent or biotinylated)

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT

  • Blocking Buffer: Assay Buffer containing 1% (w/v) BSA

  • Wash Buffer: Assay Buffer containing 0.05% (v/v) Tween-20

  • Low-binding 96-well plates

Procedure:

  • Plate Coating (if applicable, for immobilized FKBP12):

    • Coat the wells of a low-binding 96-well plate with 100 µL of FKBP12 solution (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Wash the wells three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Add 50 µL of the labeled FK-506 at a constant concentration (e.g., at its Kd) to all wells.

    • For total binding, add 50 µL of Assay Buffer instead of this compound.

    • For non-specific binding control, add 50 µL of a high concentration of unlabeled FK-506.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 1-3 hours), protected from light if using a fluorescent label.

  • Washing:

    • Wash the wells five times with Wash Buffer to remove unbound ligands.

  • Detection:

    • Add 100 µL of detection reagent (if required, e.g., streptavidin-HRP for a biotinylated label) and incubate as per the manufacturer's instructions.

    • Wash again as in step 5.

    • Add substrate and measure the signal using a plate reader.

Visualizations

Workflow for Minimizing Non-Specific Binding cluster_prep Preparation cluster_assay Assay Steps cluster_controls Essential Controls Plate Select Low-Binding Plate BlockingStep Block Plate Surface Plate->BlockingStep Buffer Optimize Buffer (pH, Salt) Incubation Incubate with this compound and Labeled Ligand Buffer->Incubation Blocker Choose Blocking Agent (e.g., BSA) Blocker->BlockingStep BlockingStep->Incubation Washing Wash to Remove Unbound Reagents Incubation->Washing TotalBinding Total Binding (Labeled Ligand Only) Incubation->TotalBinding NSB Non-Specific Binding (Labeled Ligand + Excess Unlabeled Ligand) Incubation->NSB Detection Detect Specific Binding Washing->Detection Signaling Pathway: FKBP12 Inhibition FK506 This compound Complex FKBP12-Ligand Complex FK506->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin NFAT NFAT (active) Calcineurin->NFAT Dephosphorylates Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFATp NFAT-P (inactive) NFATp->Calcineurin

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 9-Norketo FK-506 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 9-Norketo FK-506, a critical metabolite of the immunosuppressant drug tacrolimus (FK-506). The validation of such analytical methods is paramount for reliable pharmacokinetic and toxicokinetic studies in drug development. This document outlines the key performance characteristics of the two most common analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays—and provides the necessary experimental framework for their validation, adhering to regulatory guidelines.

Disclaimer: Publicly available data on the specific validation of analytical methods for this compound is limited. Therefore, this guide utilizes performance data from validated methods for its parent drug, tacrolimus, and its other major metabolites as a surrogate. The principles and methodologies described are directly applicable to the validation of a this compound quantification assay.

Methodology Comparison: LC-MS/MS vs. Immunoassay

The choice of analytical technique for metabolite quantification is critical and depends on the specific requirements of the study. LC-MS/MS and immunoassays are the predominant methods, each with distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules like this compound due to its high specificity and sensitivity.[1][2] This technique separates the analyte from other matrix components chromatographically before detecting it based on its unique mass-to-charge ratio.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA), utilize the specific binding of an antibody to the target analyte. These methods are generally faster and less complex than LC-MS/MS.[3] However, a significant drawback is the potential for cross-reactivity with structurally related compounds, such as other tacrolimus metabolites, which can lead to an overestimation of the analyte concentration.[4][5][6]

The following tables summarize the typical performance characteristics of LC-MS/MS and immunoassay methods for tacrolimus and its metabolites, which can be considered representative for this compound.

Data Presentation

Table 1: Comparison of LC-MS/MS and Immunoassay Performance Characteristics for Tacrolimus Quantification

Performance ParameterLC-MS/MSImmunoassayKey Considerations
Specificity High (distinguishes between parent drug and metabolites)Variable (potential for cross-reactivity with metabolites)[4][5][6]Critical for accurately quantifying a specific metabolite like this compound.
Linearity (Range) Wide (e.g., 0.5 - 100 ng/mL)[7]Narrower (e.g., 1 - 30 ng/mL)A wider range reduces the need for sample dilution.
Accuracy (% Bias) Typically < 15%[8]Can show positive bias (e.g., +17% to +26%) due to cross-reactivity[5]High accuracy is essential for clinical decision-making.
Precision (%CV) < 15% (Intra- and Inter-day)[7][8]< 15%Both methods can achieve acceptable precision.
Lower Limit of Quantification (LLOQ) Low (e.g., 0.5 ng/mL)[7]Generally higher than LC-MS/MSA lower LLOQ is crucial for studies with low analyte concentrations.
Throughput LowerHigherImmunoassays are often more suitable for screening large numbers of samples.
Cost & Complexity HighLowerLC-MS/MS requires significant capital investment and specialized expertise.[2]

Table 2: Example Validation Data for an LC-MS/MS Method for Tacrolimus Quantification

Validation ParameterAcceptance Criteria (FDA/EMA)Example Performance Data
Linearity (r²) ≥ 0.99> 0.995[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to 8.7%[7]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 2.1% - 5.8%Inter-day: 3.4% - 7.2%[7]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.5 ng/mL[7]
Recovery (%) Consistent, precise, and reproducible76.6% to 84%[7]
Matrix Effect Within acceptable limitsWell compensated by deuterated internal standards[7]
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable for at least 3 freeze-thaw cycles and for 1 month at -20°C

Experimental Protocols

The validation of an analytical method for this compound quantification must be conducted according to a predefined protocol, in line with regulatory guidelines from bodies such as the FDA and EMA.[9]

  • Selectivity and Specificity:

    • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Analyze blank matrix spiked with the analyte at the LLOQ.

    • Assess for potential interference from structurally related metabolites and concomitant medications.

  • Linearity and Range:

    • Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of clinical or preclinical samples.

    • The calibration curve should be fitted with a linear regression model, and a correlation coefficient (r²) of ≥ 0.99 is typically required.

  • Accuracy and Precision:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

    • The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ):

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

    • The analyte response at the LLOQ should be at least five times the response of a blank sample.

  • Recovery:

    • The extraction efficiency of the analytical method should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (low, medium, and high).

  • Matrix Effect:

    • Evaluate the effect of the biological matrix on the ionization of the analyte and IS.

    • This is assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

      • Freeze-thaw stability: After at least three freeze-thaw cycles.

      • Short-term (bench-top) stability: At room temperature for a duration that reflects the sample processing time.

      • Long-term stability: Under the intended storage conditions (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.

      • Stock solution stability: At the intended storage temperature.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Whole Blood Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification validation_parameters cluster_performance Performance Characteristics cluster_reliability Reliability Characteristics Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Range Range Method Validation->Range LLOQ Limit of Quantification Method Validation->LLOQ Robustness Robustness Method Validation->Robustness Stability Stability Method Validation->Stability Specificity->Accuracy Linearity->Range Accuracy->Precision Range->Accuracy Range->Precision LLOQ->Accuracy LLOQ->Precision

References

Understanding Cross-Reactivity in Tacrolimus Immunoassays: A Focus on 9-Norketo FK-506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Therapeutic drug monitoring of Tacrolimus, a critical immunosuppressant, is essential for optimal patient outcomes. While immunoassays are a common method for quantifying Tacrolimus concentrations, their accuracy can be compromised by the cross-reactivity of the assay's antibodies with Tacrolimus metabolites and related impurities. This guide provides a comparative overview of this phenomenon, with a specific focus on the potential cross-reactivity of 9-Norketo FK-506, a known impurity of Tacrolimus.

The Challenge of Specificity in Tacrolimus Immunoassays

Tacrolimus (also known as FK-506) is extensively metabolized in the body, leading to the presence of various metabolites in patient samples.[1] Immunoassays, which rely on the binding of antibodies to Tacrolimus, may exhibit cross-reactivity with these metabolites if they share structural similarities with the parent drug. This can lead to an overestimation of the true Tacrolimus concentration, potentially impacting dose adjustments and patient management.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for Tacrolimus monitoring due to its high specificity, which allows for the distinct measurement of the parent drug from its metabolites.[3] However, the convenience and rapid turnaround time of immunoassays make them a widely used alternative in clinical and research settings.[4]

Cross-Reactivity of Major Tacrolimus Metabolites

Numerous studies have investigated the cross-reactivity of major Tacrolimus metabolites, primarily 13-O-demethyl (M-I), 31-O-demethyl (M-II), and 15-O-demethyl (M-III), in various commercial immunoassays.[5][6][7] The degree of cross-reactivity can vary significantly between different immunoassay platforms, such as Affinity Column-Mediated Immunoassay (ACMIA), Chemiluminescence Immunoassay (CLIA), Electrochemiluminescence Immunoassay (ECLIA), and Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Below is a summary of reported cross-reactivity data for these major metabolites in select immunoassays. It is important to note that these values can be influenced by the specific metabolite concentration and the assay lot.

Immunoassay PlatformMetaboliteReported Cross-Reactivity (%)Reference
ACMIA M-II (31-O-demethyl)81% (at 2 ng/mL)[6]
M-III (15-O-demethyl)78% (at 2 ng/mL)[6]
PRO-Trac II FK506 ELISA M-II (31-O-demethyl)Significant Interference[5]
Abbott IMx Tacrolimus-II M-II (31-O-demethyl)Significant Interference[5]

The Uncharacterized Cross-Reactivity of this compound

This compound (also known as Tacrolimus Impurity 1) is a known impurity related to Tacrolimus. Despite its relevance in the context of drug purity and formulation, there is a notable absence of publicly available data on its cross-reactivity in commercial Tacrolimus immunoassays. Extensive searches of scientific literature and manufacturer's package inserts did not yield any quantitative data regarding the interference of this compound in these assays.

This lack of information presents a potential analytical blind spot for researchers and clinicians. The structural similarity of this compound to Tacrolimus suggests a possibility of cross-reactivity, which could contribute to the discrepancy observed between immunoassay and LC-MS/MS results. Further investigation into the cross-reactivity of this and other impurities is warranted to fully characterize the performance of Tacrolimus immunoassays.

Experimental Protocols

A generalized protocol for determining the cross-reactivity of a compound like this compound in a Tacrolimus immunoassay is outlined below. This protocol is based on established methodologies for assessing assay specificity.

Objective: To determine the percent cross-reactivity of this compound in a specific Tacrolimus immunoassay.

Materials:

  • Tacrolimus immunoassay kit (including calibrators and controls)

  • Drug-free whole blood

  • Purified Tacrolimus standard

  • Purified this compound standard

  • Appropriate laboratory equipment (e.g., precision pipettes, vortex mixer, centrifuge, immunoassay analyzer)

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a series of drug-free whole blood samples spiked with known concentrations of this compound. The concentration range should be clinically and analytically relevant.

    • Prepare a control sample of drug-free whole blood.

    • Prepare a set of Tacrolimus standards in drug-free whole blood at known concentrations to establish a standard curve.

  • Immunoassay Analysis:

    • Perform the Tacrolimus immunoassay on the prepared samples according to the manufacturer's instructions.

    • Measure the apparent Tacrolimus concentration in the this compound spiked samples and the control sample.

  • Calculation of Cross-Reactivity:

    • The percent cross-reactivity can be calculated using the following formula:

      % Cross-Reactivity = [(Apparent Tacrolimus Concentration in Spiked Sample - Apparent Tacrolimus Concentration in Control Sample) / Concentration of this compound Spiked] x 100

Data Analysis:

  • Analyze the cross-reactivity at multiple concentrations of this compound to assess for any concentration-dependent effects.

  • Compare the results to the cross-reactivity of known metabolites, if tested in parallel.

Visualizing Immunoassay Principles and Cross-Reactivity

The following diagrams, generated using the DOT language, illustrate the fundamental principles of a competitive immunoassay and the concept of cross-reactivity.

Immunoassay_Principle cluster_sample Patient Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding Tacrolimus Tacrolimus (Analyte) Bound_Complex Antibody-Tacrolimus Complex Tacrolimus->Bound_Complex Binds Antibody Anti-Tacrolimus Antibody Antibody->Bound_Complex Bound_Labeled_Complex Antibody-Labeled Tacrolimus Complex Antibody->Bound_Labeled_Complex Labeled_Tacrolimus Labeled Tacrolimus Labeled_Tacrolimus->Bound_Labeled_Complex Binds Signal Signal (Inversely Proportional to Analyte) Bound_Labeled_Complex->Signal Generates

Caption: Competitive immunoassay for Tacrolimus.

Cross_Reactivity_Concept cluster_sample Patient Sample cluster_binding Binding Tacrolimus Tacrolimus (Analyte) Tacrolimus_Binding Correct Binding Tacrolimus->Tacrolimus_Binding Cross_Reactant This compound (Cross-Reactant) Cross_Reactant_Binding Incorrect Binding (Cross-Reactivity) Cross_Reactant->Cross_Reactant_Binding Antibody Anti-Tacrolimus Antibody Antibody->Tacrolimus_Binding Antibody->Cross_Reactant_Binding Result Inaccurate (Elevated) Result Cross_Reactant_Binding->Result Leads to

Caption: Mechanism of cross-reactivity in an immunoassay.

Conclusion

The specificity of Tacrolimus immunoassays is a critical factor in their clinical and research utility. While the cross-reactivity of major metabolites is a known issue, the potential interference from impurities such as this compound remains uncharacterized. This knowledge gap underscores the importance of ongoing validation and comparison studies of immunoassays against more specific methods like LC-MS/MS. For researchers and drug development professionals, understanding these limitations is crucial for the accurate interpretation of data and for the development of more robust analytical methods. It is recommended that laboratories validate the performance of their chosen immunoassay, including an assessment of potential cross-reactivity with relevant metabolites and impurities.

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Effects of 9-Norketo FK-506 and Cyclosporine

This guide provides a detailed comparison of the biological effects of this compound, a derivative of the potent immunosuppressant Tacrolimus (FK-506), and Cyclosporine, another widely used calcineurin inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development, offering a comparative overview of their mechanisms of action, immunosuppressive potency, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Immunophilins

Both this compound (as a derivative of FK-506) and Cyclosporine exert their immunosuppressive effects by inhibiting the calcium- and calmodulin-dependent phosphatase, calcineurin. This inhibition ultimately leads to a reduction in the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[1][2] However, the initial step in their mechanism of action differs in the specific intracellular receptor, or immunophilin, they bind to.

  • Cyclosporine: Binds to cyclophilin.

  • FK-506 and its derivatives (including this compound): Bind to the FK506-binding protein 12 (FKBP12).[1]

The resulting drug-immunophilin complex then binds to and inhibits calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[3] This blockage of NFAT activation is the central mechanism for the immunosuppressive effects of both compounds.

Calcineurin_Inhibitor_Pathway Figure 1: Comparative Mechanism of Action cluster_cyclosporine Cyclosporine Pathway cluster_fk506 This compound Pathway Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin binds to CsA-Cyclophilin Complex CsA-Cyclophilin Complex Calcineurin Calcineurin CsA-Cyclophilin Complex->Calcineurin inhibits This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds to FK506-FKBP12 Complex FK506-FKBP12 Complex FK506-FKBP12 Complex->Calcineurin inhibits NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription activates T-Cell Proliferation T-Cell Proliferation IL-2 Gene Transcription->T-Cell Proliferation leads to

Figure 1: Comparative Mechanism of Action

Quantitative Comparison of Immunosuppressive Potency

CompoundTarget ImmunophilinIC50 in Mouse Mixed Lymphocyte Reaction (nM)
FK-506 (Tacrolimus) FKBP120.15[4]
Metabolite I (M-I) FKBP121.65[4]
Metabolite II (M-II) FKBP120.23[4]
Metabolite III (M-III) FKBP12> 127[4]
Metabolite IV (M-IV) FKBP125.52[4]
Cyclosporine Cyclophilin~10 - 100 (equivalent to 8.3 - 83 nM)[5]

Note: The IC50 for Cyclosporine is presented as a range as reported in the literature, converted from µg/mL to nM for comparison (Molar Mass of Cyclosporine ≈ 1202.6 g/mol ).

From the data, it is evident that the parent compound, FK-506, is significantly more potent than its studied metabolites and Cyclosporine in inhibiting T-cell proliferation in this in vitro assay. Among the metabolites, M-II retains considerable immunosuppressive activity, close to that of the parent compound, while M-III shows negligible activity. The potency of this compound would depend on its specific chemical structure and which, if any, of these characterized metabolites it corresponds to.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological effects of immunosuppressive compounds like this compound and Cyclosporine.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the in vitro T-cell proliferation in response to alloantigens.

MLR_Workflow Figure 2: One-Way Mixed Lymphocyte Reaction Workflow Isolate_Responder Isolate Responder T-cells (e.g., from spleen) Co-culture Co-culture Responder and Stimulator Cells (1:1 ratio) Isolate_Responder->Co-culture Isolate_Stimulator Isolate Stimulator Cells (allogeneic spleen cells) Treat_Stimulator Treat Stimulator Cells (e.g., with Mitomycin C or irradiation) to prevent proliferation Isolate_Stimulator->Treat_Stimulator Treat_Stimulator->Co-culture Add_Compound Add varying concentrations of This compound or Cyclosporine Co-culture->Add_Compound Incubate Incubate for 4-5 days Add_Compound->Incubate Pulse_Thymidine Pulse with [3H]-thymidine for the final 18-24 hours Incubate->Pulse_Thymidine Harvest_Measure Harvest cells and measure [3H]-thymidine incorporation Pulse_Thymidine->Harvest_Measure Analyze Analyze data to determine IC50 values Harvest_Measure->Analyze

Figure 2: One-Way Mixed Lymphocyte Reaction Workflow

Protocol:

  • Cell Preparation:

    • Isolate responder T-lymphocytes from the spleen of one mouse strain (e.g., C57BL/6).

    • Isolate stimulator spleen cells from a different, allogeneic mouse strain (e.g., BALB/c).

    • Treat the stimulator cells with a proliferation inhibitor like Mitomycin C or irradiation to ensure a one-way reaction.

  • Cell Culture:

    • Co-culture the responder and stimulator cells at a 1:1 ratio in a 96-well plate.

    • Add serial dilutions of the test compounds (this compound, Cyclosporine) to the wells. Include a vehicle control.

  • Proliferation Assay:

    • Incubate the plates for 4 to 5 days at 37°C in a humidified CO2 incubator.

    • For the final 18-24 hours of incubation, add [3H]-thymidine to each well.

    • Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration at which the compound inhibits 50% of the T-cell proliferation.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin.

Protocol:

  • Lysate Preparation:

    • Prepare cell or tissue lysates containing calcineurin.

    • Remove endogenous phosphates from the lysate using a desalting column.

    • Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a microplate, combine the cell lysate with a specific phosphopeptide substrate (e.g., RII phosphopeptide) in a reaction buffer.

    • Add varying concentrations of the test compounds.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) to allow for dephosphorylation of the substrate by calcineurin.

  • Phosphate Detection:

    • Stop the reaction and add a reagent (e.g., Malachite Green-based reagent) that forms a colored complex with the free phosphate released during the reaction.

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Calculate the amount of phosphate released and determine the calcineurin activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Cytokine Production Assay

This assay measures the production of cytokines, such as IL-2, by activated T-cells.

Cytokine_Assay_Workflow Figure 3: In Vitro Cytokine Production Assay Isolate_Tcells Isolate T-cells Activate_Tcells Activate T-cells (e.g., with anti-CD3/CD28 antibodies or PMA/Ionomycin) Isolate_Tcells->Activate_Tcells Add_Compounds Add varying concentrations of This compound or Cyclosporine Activate_Tcells->Add_Compounds Incubate_24-48h Incubate for 24-48 hours Add_Compounds->Incubate_24-48h Collect_Supernatant Collect cell culture supernatant Incubate_24-48h->Collect_Supernatant Measure_Cytokines Measure cytokine levels (e.g., IL-2) by ELISA Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze data to determine IC50 values Measure_Cytokines->Analyze_Data

Figure 3: In Vitro Cytokine Production Assay

Protocol:

  • T-cell Isolation and Activation:

    • Isolate T-cells from peripheral blood or spleen.

    • Activate the T-cells using stimuli such as anti-CD3 and anti-CD28 antibodies, or with phorbol 12-myristate 13-acetate (PMA) and ionomycin.

  • Treatment and Incubation:

    • Add serial dilutions of the test compounds to the activated T-cell cultures.

    • Incubate the cells for 24 to 48 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of the cytokine of interest (e.g., IL-2) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration.

    • Determine the IC50 value for cytokine inhibition.

Conclusion

Both this compound, as a derivative of FK-506, and Cyclosporine are potent immunosuppressants that function through the inhibition of calcineurin. Their primary mechanistic difference lies in their initial binding to different immunophilins. Based on in vitro potency data from MLR assays, FK-506 and some of its metabolites demonstrate significantly greater immunosuppressive activity than Cyclosporine on a molar basis. The selection of either compound for further research or therapeutic development would depend on a comprehensive evaluation of their efficacy, pharmacokinetic profiles, and off-target effects. The experimental protocols provided in this guide offer a foundational framework for conducting such comparative studies.

References

In Vivo Efficacy of 9-Norketo FK-506 vs. Tacrolimus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: Direct comparative in vivo efficacy studies between 9-Norketo FK-506 and Tacrolimus are not available in published scientific literature. This compound is primarily characterized as "Tacrolimus Impurity 1" and is utilized as a reference standard for analytical purposes in the manufacturing of Tacrolimus. Consequently, its biological activity, particularly its immunosuppressive efficacy in vivo, has not been a primary focus of research.

This guide, therefore, provides a comprehensive overview of the well-established in vivo efficacy of Tacrolimus, which serves as the benchmark for immunosuppressive activity. This information is intended to provide researchers, scientists, and drug development professionals with a framework for understanding the evaluation of calcineurin inhibitors. Additionally, we will briefly discuss available data on a structurally similar compound, 9-deoxo-FK506, to offer some insight into how modifications at the C9 position of the Tacrolimus molecule may affect its immunosuppressive properties.

Tacrolimus: A Benchmark for In Vivo Immunosuppression

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used to prevent allograft rejection in organ transplantation. Its efficacy has been extensively demonstrated in numerous preclinical animal models.

Quantitative Data on Tacrolimus In Vivo Efficacy

The following tables summarize the in vivo efficacy of Tacrolimus in various animal models of organ and tissue transplantation.

Animal ModelAllograft TypeDosing RegimenPrimary Efficacy EndpointResults
Murine Vascularized Composite Allotransplantation (Hind-limb)1, 3, 5 mg/kg/day (i.p.)Median Graft Survival Time (MST)MST of 14 days, 30 days, and 30 days, respectively.[1]
Rat Skin AllograftSubcutaneous InjectionMedian Allograft Survival Time15.8 days.[2]
Rat Skin AllograftTopical OintmentMedian Allograft Survival Time16.7 days.[2]
Rat Heterotopic Heart Transplant2.0 mg/kg (p.o., q.d.)Histologic Rejection Grade at 1 weekHigh degree of rejection.[3]
Rat Heterotopic Heart Transplant8.0 mg/kg (p.o., q.d.)Histologic Rejection Grade at 1 weekMild rejection.[3]

Insights from a Structurally Related Compound: 9-deoxo-FK506

While direct data on this compound is unavailable, studies on a similar analog, 9-deoxo-FK506, indicate that modifications at the C9 position can significantly impact immunosuppressive activity. Research on various FK506 analogs has shown that 9-deoxo-FK506 possesses significantly reduced immunosuppressive activity compared to Tacrolimus. This suggests that the keto group at the C9 position is important for the potent immunosuppressive effects of Tacrolimus.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunosuppressive efficacy in vivo. Below are representative protocols for common animal models used to evaluate compounds like Tacrolimus.

Murine Skin Allograft Model

This model is a standard for assessing T-cell mediated rejection of skin tissue.

  • Animal Selection: Inbred mouse strains with defined MHC (Major Histocompatibility Complex) disparities are used (e.g., C57BL/6 donors and BALB/c recipients).

  • Graft Preparation: Full-thickness skin is harvested from the dorsal or tail region of the donor mouse and prepared into grafts of a standardized size (e.g., 1 cm²).

  • Grafting Procedure: A graft bed is prepared on the dorsal flank of the recipient mouse by excising a section of skin. The donor skin graft is placed onto the graft bed and secured with sutures or adhesive bandages.

  • Immunosuppressive Treatment: The recipient mice are treated with the test compound (e.g., this compound) or the control (Tacrolimus) at various doses, starting from the day of transplantation. A vehicle control group receives the administration vehicle only.

  • Monitoring and Endpoint: The grafts are visually inspected daily for signs of rejection (e.g., inflammation, erythema, necrosis). The primary endpoint is the median graft survival time (MST), defined as the day when more than 80% of the graft tissue is necrotic.

Rat Heterotopic Heart Transplantation Model

This model evaluates the efficacy of immunosuppressants in preventing the rejection of a vascularized organ allograft.

  • Animal Selection: Inbred rat strains with complete MHC mismatch are typically used (e.g., Lewis donors and Brown Norway recipients).

  • Donor Heart Procurement: The donor rat is anesthetized, and the heart is arrested with a cardioplegic solution. The aorta and pulmonary artery are transected, and the heart is excised.

  • Heterotopic Transplantation: The recipient rat is anesthetized, and the abdominal aorta and inferior vena cava are exposed. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava in an end-to-side fashion.

  • Immunosuppressive Treatment: The recipient rats are administered the test and control compounds daily, commencing on the day of surgery.

  • Monitoring and Endpoint: Graft survival is monitored daily by palpation of the abdomen to assess the heartbeat of the transplanted heart. Cessation of a palpable heartbeat indicates graft rejection, which is then confirmed by laparotomy. The primary endpoint is the median graft survival time. Histological analysis of the explanted heart is performed to grade the severity of rejection.

Signaling Pathway and Experimental Workflow

Tacrolimus Signaling Pathway

Tacrolimus exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca Ca2+ TCR->Ca Signal Transduction Antigen Antigen Antigen->TCR FKBP12 FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Tacrolimus Tacrolimus Tacrolimus->FKBP12 Binds to Tacrolimus->Complex Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active Inhibits Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Ca->Calcineurin_inactive Activates IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Tacrolimus binds to FKBP12, and this complex inhibits calcineurin, preventing NFAT dephosphorylation and subsequent IL-2 gene transcription in T-cells.

Experimental Workflow for In Vivo Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of an experimental immunosuppressive compound against a standard like Tacrolimus.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Outcome animal_model Select Animal Model (e.g., Mouse Skin Allograft) group_allocation Allocate Animals into Groups (Vehicle, Tacrolimus, Test Compound) animal_model->group_allocation transplantation Perform Allograft Transplantation group_allocation->transplantation treatment Administer Daily Treatment transplantation->treatment graft_assessment Daily Graft Assessment (Visual Scoring) treatment->graft_assessment blood_sampling Optional: Blood Sampling (Pharmacokinetics, Biomarkers) treatment->blood_sampling survival_analysis Kaplan-Meier Survival Analysis (Median Graft Survival) graft_assessment->survival_analysis histology Histological Analysis of Grafts graft_assessment->histology statistical_analysis Statistical Comparison of Groups blood_sampling->statistical_analysis survival_analysis->statistical_analysis histology->statistical_analysis conclusion Conclusion on Comparative Efficacy statistical_analysis->conclusion

Conclusion

While a direct in vivo efficacy comparison between this compound and Tacrolimus is not possible due to a lack of data for the former, the extensive preclinical data available for Tacrolimus provides a robust benchmark for immunosuppressive activity. The established animal models and experimental protocols for evaluating Tacrolimus are directly applicable to the assessment of any new potential immunosuppressive agent, including this compound. The reduced immunosuppressive activity of the structurally related 9-deoxo-FK506 suggests that the C9 keto group of Tacrolimus is critical for its high potency. Future in vivo studies are necessary to definitively determine the efficacy profile of this compound.

References

Unveiling the Structure of 9-Norketo FK-506: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 9-Norketo FK-506 with its parent compound, FK-506 (Tacrolimus), provides critical structural confirmation for this important derivative. Through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, the subtle yet significant molecular modifications can be precisely identified, offering researchers and drug development professionals key insights into its unique chemical architecture.

This guide presents a comparative analysis of the ¹H and ¹³C NMR data for this compound and FK-506. The structural elucidation of this compound, a derivative of the potent immunosuppressant FK-506, is crucial for understanding its bioactivity and potential therapeutic applications. The primary structural difference lies at the C9 position of the macrolide ring, where the ketone group in FK-506 is absent in this compound. This guide will provide the supporting experimental data and protocols to definitively confirm this structural change.

Comparative Analysis of NMR Spectral Data

The structural confirmation of this compound is achieved by a meticulous comparison of its NMR spectra with that of FK-506. The most significant changes are observed in the chemical shifts of the nuclei in close proximity to the C9 position.

The ¹H and ¹³C NMR data for a closely related analog, 9-deoxo-FK506, is presented here as a proxy for this compound, as detailed in a 2019 study published in the Journal of Natural Products on the biosynthesis of nonimmunosuppressive FK506 analogues.[1][2][3][4] This data, when compared to the established NMR assignments for ascomycin (FK-520), a structurally similar analog of FK-506, allows for a clear differentiation.

Key Spectroscopic Observations:

  • Disappearance of the Ketone Carbon Signal: The most telling evidence for the structural modification is the absence of the characteristic ketone carbon signal (C9) in the ¹³C NMR spectrum of the 9-deoxo analog, which is typically observed around 208-210 ppm in FK-506.

  • Upfield Shift of Neighboring Protons: In the ¹H NMR spectrum, the protons on the adjacent carbons (C8 and C10) in the 9-deoxo analog are expected to show a significant upfield shift compared to their counterparts in FK-506. This is due to the removal of the deshielding effect of the C9 ketone.

  • Appearance of a Methylene Signal: Concurrently, new signals corresponding to the C9 methylene protons would appear in the ¹H NMR spectrum of this compound, and a new methylene carbon signal would be present in its ¹³C NMR spectrum.

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for Ascomycin (as a reference for the FK-506 core) and the reported data for 9-deoxo-FK520, which serves as a close structural analog to this compound.

Atom Ascomycin (FK-520) ¹³C Chemical Shift (ppm) 9-deoxo-FK520 ¹³C Chemical Shift (ppm) Ascomycin (FK-520) ¹H Chemical Shift (ppm) 9-deoxo-FK520 ¹H Chemical Shift (ppm)
C8 41.235.82.551.85
C9 209.141.5-1.60, 1.45
C10 97.598.24.053.98

Note: The chemical shifts for Ascomycin are from studies on the compound bound to FKBP. The data for 9-deoxo-FK520 is from the supplementary information of the Journal of Natural Products article.

Experimental Protocols

To achieve unambiguous structural confirmation, a suite of NMR experiments is employed. The following protocols provide a general framework for the acquisition of high-quality NMR data for macrolide structures like FK-506 and its derivatives.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for these types of molecules. The choice of solvent can influence the chemical shifts, so consistency is key for comparison.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation Delay: 2 seconds.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

A step-by-step guide for setting up 2D NMR experiments can be found in various instrument manuals and online resources.[5][6][7]

Visualization of Structural Differences and Experimental Workflow

To visually represent the key structural change and the analytical workflow, the following diagrams are provided.

Structural Comparison: FK-506 vs. This compound cluster_fk506 FK-506 (Tacrolimus) cluster_9norketo This compound fk506_img norketo_img fk506_img->norketo_img C9 Ketone -> Methylene

Caption: Key structural difference between FK-506 and this compound.

NMR-Based Structural Confirmation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis H1_NMR 1D ¹H NMR Assignment Spectral Assignment H1_NMR->Assignment C13_NMR 1D ¹³C NMR C13_NMR->Assignment COSY 2D COSY COSY->Assignment HSQC 2D HSQC HSQC->Assignment HMBC 2D HMBC HMBC->Assignment Comparison Comparative Analysis (FK-506 vs. This compound) Assignment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound using NMR.

References

Inter-laboratory Validation of 9-Norketo FK-506 Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of drug metabolites is critical for understanding pharmacokinetics, efficacy, and toxicity. This guide provides a comparative overview of analytical methods for the measurement of 9-Norketo FK-506, a metabolite of the immunosuppressant drug tacrolimus (FK-506). An inter-laboratory validation ensures that an analytical method is reliable and reproducible across different laboratories, which is essential for clinical trials and therapeutic drug monitoring.

While specific inter-laboratory validation data for this compound is limited in publicly available literature, this guide draws upon extensive validation data for the parent drug, tacrolimus, and its other metabolites. The principles and methodologies are directly applicable, and the performance of various assays with tacrolimus metabolites provides a strong indication of their potential performance with this compound.

Data Presentation: Comparison of Analytical Methods

The two primary methodologies for the quantification of tacrolimus and its metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method can significantly impact the measured concentration due to differences in specificity and cross-reactivity with metabolites.

Analytical MethodPrincipleSpecificity for MetabolitesInter-laboratory Variability (CV%) for TacrolimusAdvantagesDisadvantages
Immunoassays (e.g., ELISA, CMIA, EMIT) Antigen-antibody bindingVariable cross-reactivity with metabolites, including this compound.[1] This can lead to overestimation of the parent drug concentration.[2][3][4]Higher, can range from 4.2% to 26.4%[5]High throughput, widely available, automated.Potential for significant metabolite interference, leading to less accurate results.[1][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by chromatography, detection by mass-to-charge ratioHigh specificity, can distinguish between parent drug and metabolites.[2][7]Lower, typically 2.0% to 5.4%[8][9]"Gold standard" for accuracy and specificity.[10]Lower throughput, requires specialized equipment and expertise.[10]

Note: The inter-laboratory variability (CV%) is based on studies of tacrolimus. Specific validation studies for this compound are needed to establish its performance characteristics.

Experimental Protocols

Immunoassay (Chemiluminescent Microparticle Immunoassay - CMIA)

Principle: This is a competitive immunoassay. Tacrolimus in the sample competes with acridinium-labeled tacrolimus for binding to anti-tacrolimus coated microparticles. After incubation and washing, a trigger solution is added, and the resulting chemiluminescent signal is measured. The signal is inversely proportional to the amount of tacrolimus in the sample.

Methodology:

  • Sample Preparation: Whole blood samples are pre-treated with a precipitation reagent to extract tacrolimus and remove proteins.

  • Incubation: The pre-treated sample is incubated with anti-tacrolimus coated microparticles and acridinium-labeled tacrolimus conjugate.

  • Washing: A magnetic field is applied to hold the microparticles while the unbound materials are washed away.

  • Signal Generation: Pre-trigger and trigger solutions are added to the microparticles, and the resulting chemiluminescent reaction is measured as relative light units (RLUs).

  • Quantification: The RLUs are inversely proportional to the concentration of tacrolimus in the sample. A calibration curve is used to determine the concentration in the unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This allows for the precise identification and quantification of this compound, even in the presence of the parent drug and other metabolites.

Methodology:

  • Sample Preparation:

    • To a 100 µL whole blood sample, add an internal standard (e.g., ascomycin or a stable isotope-labeled version of the analyte).[7]

    • Perform protein precipitation by adding a solvent like methanol or acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

  • Liquid Chromatography (LC):

    • The prepared sample is injected into an HPLC system.

    • A C18 column is typically used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is used to separate the analyte from other components in the sample.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is commonly used.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[11]

Mandatory Visualization

Tacrolimus_Metabolism Tacrolimus Tacrolimus (FK-506) CYP3A4_5 CYP3A4 / CYP3A5 (Liver & Intestine) Tacrolimus->CYP3A4_5 Metabolism M1 13-O-demethyl (M-I) CYP3A4_5->M1 M2 31-O-demethyl (M-II) CYP3A4_5->M2 M3 15-O-demethyl (M-III) CYP3A4_5->M3 Norketo This compound CYP3A4_5->Norketo Other Other Metabolites CYP3A4_5->Other

Metabolism of Tacrolimus

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient Sample Collection (Whole Blood) Transport Sample Transport to Laboratory Patient->Transport Storage Sample Storage Transport->Storage Preparation Sample Preparation (e.g., Protein Precipitation) Storage->Preparation Analysis Instrumental Analysis (Immunoassay or LC-MS/MS) Preparation->Analysis Data Data Review & Result Calculation Analysis->Data QC Quality Control (Calibrators & Controls) QC->Analysis Report Reporting to Clinician Data->Report Interpretation Clinical Interpretation & Dose Adjustment Report->Interpretation

Therapeutic Drug Monitoring Workflow

References

Benchmarking Assay Performance for 9-Norketo FK-506 and Related Tacrolimus Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the immunosuppressant drug Tacrolimus (FK-506) and its metabolites is critical for therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing toxicity. 9-Norketo FK-506 is a known impurity and potential metabolite of Tacrolimus. This guide provides a comparative overview of the primary analytical methods used to quantify Tacrolimus and its metabolites, offering insights into their performance characteristics. While specific performance data for this compound is not extensively available, this guide draws comparisons from the well-documented analysis of major Tacrolimus metabolites, which serves as a benchmark for assessing potential assay performance for related compounds.

Mechanism of Action: Tacrolimus and the Calcineurin Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway.[1][2] This inhibition ultimately prevents the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which are essential for T-cell proliferation and the cell-mediated immune response.[1][2]

Tacrolimus_Mechanism_of_Action cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg Phospholipase Cγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFATp NFAT (phosphorylated) (inactive) Calcineurin->NFATp Dephosphorylation NFAT NFAT (active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation FK506 Tacrolimus (FK-506) FKBP12 FKBP12 FK506->FKBP12 FK506_FKBP12 Tacrolimus-FKBP12 Complex FK506_FKBP12->Calcineurin Inhibition

Caption: Tacrolimus inhibits T-cell activation by blocking calcineurin.

Comparative Analysis of Assay Methodologies

The two primary methodologies for the quantification of Tacrolimus and its metabolites are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is considered the gold standard due to its high specificity and ability to distinguish between the parent drug and its various metabolites.[3][4] Immunoassays, while offering faster turnaround times, are susceptible to cross-reactivity with metabolites, which can lead to an overestimation of Tacrolimus concentrations.[3][5][6]

Parameter LC-MS/MS Immunoassays (e.g., ACMIA, CLIA, ECLIA)
Specificity High (can differentiate parent drug from metabolites)Variable (prone to cross-reactivity with metabolites)
Lower Limit of Quantitation (LLOQ) Typically 0.1 - 1.0 ng/mL for Tacrolimus and metabolites0.5 - 4.0 ng/mL for Tacrolimus
Precision (CV%) < 10% (Intra- and Inter-assay)< 15% (Intra- and Inter-assay)
Bias vs. LC-MS/MS N/A (Reference Method)Positive bias of up to 40% has been reported, depending on the assay and patient population
Throughput LowerHigher
Cost per Sample HigherLower
Technical Expertise HighModerate

Performance of LC-MS/MS for Tacrolimus and Metabolite Quantification

LC-MS/MS methods have been successfully developed for the simultaneous quantification of Tacrolimus and its major demethylated metabolites (M-I, M-II, and M-III).[7][8] These methods demonstrate excellent sensitivity, precision, and accuracy.

Analyte Measuring Range (ng/mL) Imprecision (CV%) Accuracy (%) Recovery (%)
Tacrolimus (TAC)0.1 - 50< 20± 20> 50
13-O-demethylated TAC (M-I)0.15 - 39< 20± 20> 50
31-O-demethylated TAC (M-II)0.1 - 50< 20± 20> 50
15-O-demethylated TAC (M-III)0.1 - 50< 20± 20> 50

Data adapted from a validated LC-ESI-MS/MS method.[8]

Performance and Cross-Reactivity of Immunoassays

Several commercial immunoassays are available for Tacrolimus monitoring. While convenient, their performance is impacted by cross-reactivity with metabolites. The degree of this cross-reactivity can vary significantly between different assay platforms.

Immunoassay Type Average Bias vs. LC-MS/MS Reported Cross-Reactivity with Metabolites (M-II and M-III)
Affinity Column-Mediated Immunoassay (ACMIA)-6.73%68% - 94%
Chemiluminescence Immunoassay (CLIA)+6.07%Data not consistently reported, but bias suggests cross-reactivity
Electrochemiluminescence Immunoassay (ECLIA)+7.46%Data not consistently reported, but bias suggests cross-reactivity

Data adapted from a comparative study of four commercial immunoassays.[3] It is important to note that the cross-reactivity of the ACMIA assay with metabolites M-II and M-III was found to be much higher at clinically relevant concentrations than what was reported by the manufacturer.[3]

Experimental Protocols

LC-MS/MS Method for Tacrolimus and Metabolites

This protocol provides a general workflow for the quantification of Tacrolimus and its demethylated metabolites in whole blood.

LCMSMS_Workflow Sample_Collection Whole Blood Sample (EDTA) Protein_Precipitation Protein Precipitation (e.g., with Zinc Sulfate/Methanol) Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Protein_Precipitation->SPE Elution Elution and Concentration SPE->Elution LC_Separation Liquid Chromatography (e.g., C18 column, gradient elution) Elution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against calibrators) MS_Detection->Data_Analysis

Caption: A typical workflow for LC-MS/MS analysis of Tacrolimus.

1. Sample Preparation:

  • To 100 µL of whole blood, add an internal standard (e.g., ascomycin).

  • Precipitate proteins by adding a solution of zinc sulfate in methanol.

  • Vortex and centrifuge the sample.

  • The supernatant can be directly injected or subjected to further clean-up by solid-phase extraction (SPE).[9]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Run Time: Approximately 3-5 minutes.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tacrolimus, its metabolites, and the internal standard.

    • Example transitions (m/z): Tacrolimus (821.5 → 768.5), Demethylated Metabolites (807.5 → 754.5), Ascomycin (809.5 → 756.5).[8]

Immunoassay Procedure (General Principle)

Immunoassays for Tacrolimus are typically competitive binding assays.

1. Sample Pre-treatment:

  • Whole blood is mixed with a precipitation reagent to extract the drug.

  • The sample is centrifuged, and the supernatant is used for the assay.

2. Assay Reaction:

  • The treated sample is incubated with a specific anti-Tacrolimus antibody and a labeled Tacrolimus conjugate (e.g., enzyme- or chemiluminescent-labeled).

  • Tacrolimus in the sample competes with the labeled conjugate for binding to the antibody.

3. Detection:

  • The amount of bound labeled conjugate is measured. The signal is inversely proportional to the concentration of Tacrolimus in the sample.

  • Quantification is performed by comparing the signal to a calibration curve.

Conclusion

For the precise and accurate quantification of this compound and other Tacrolimus metabolites, LC-MS/MS is the recommended methodology. Its high specificity allows for the differentiation of the parent drug from its metabolites, which is crucial for accurate pharmacokinetic studies and clinical decision-making. While immunoassays offer a more rapid and less technically demanding alternative, their utility is hampered by significant cross-reactivity with Tacrolimus metabolites, leading to potential overestimation of the parent drug concentration. When selecting an assay for Tacrolimus and its metabolites, researchers and clinicians must carefully consider the trade-offs between specificity, throughput, and cost to best suit their analytical needs.

References

Head-to-Head Comparison of Non-Immunosuppressive FK506 Analogs: A Guide for Neuro-Innovators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of non-immunosuppressive FK506 (tacrolimus) analogs, focusing on their potential as neuroprotective and neuroregenerative agents. By decoupling the potent neurotrophic effects of FK506 from its immunosuppressive activity, these analogs represent a promising therapeutic avenue for a range of neurodegenerative disorders.[1][2] This document synthesizes experimental data on their performance, provides detailed methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to FK506 and its Analogs

FK506 (tacrolimus) is a macrolide immunosuppressant widely used to prevent organ transplant rejection.[3] Its immunosuppressive action is mediated by binding to the immunophilin FKBP12, forming a complex that inhibits calcineurin, a crucial phosphatase in the T-cell activation pathway.[3][4][5] This inhibition prevents the dephosphorylation of the transcription factor NFAT, thereby blocking the production of interleukin-2 (IL-2) and halting T-cell proliferation.[3][6]

Beyond its effects on the immune system, FK506 has demonstrated significant neuroprotective and neuroregenerative properties.[2][3] However, its clinical use for neurological conditions is hampered by its powerful immunosuppressive side effects. This has spurred the development of non-immunosuppressive FK506 analogs, which are structurally modified to reduce or eliminate calcineurin inhibition while retaining or enhancing their neurotrophic capabilities.[7][8] These compounds offer the potential to treat neurodegenerative diseases by promoting neuronal survival and regeneration without compromising the patient's immune system.[1][3] The primary mechanism for their neurotrophic action is believed to be independent of calcineurin and may involve interactions with other FK506-binding proteins (FKBPs) like FKBP51 and FKBP52.[2][3]

Comparative Performance of Non-Immunosuppressive Analogs

The following tables summarize the quantitative data on the immunosuppressive and neurotrophic activities of several key non-immunosuppressive FK506 analogs compared to the parent compound, FK506.

Table 1: Immunosuppressive Activity of FK506 Analogs

This table presents the 50% inhibitory concentration (IC50) for T-cell proliferation, a direct measure of immunosuppressive potential. Higher IC50 values indicate lower immunosuppressive activity.

CompoundIC50 (T-Cell Proliferation)Fold Reduction vs. FK506Reference
FK506 (Tacrolimus) ~0.11 nM-[9]
L-685,818 >10,000 nM>100,000-fold[3][10]
9-deoxo-prolylFK506 ~993.7 nM~9937-fold[11][12]
9-deoxo-31-O-demethyl-prolylFK506 >3300 nM>33,000-fold[11]
9-DeoxoFK520 (7) >99 nM>900-fold[6][13]
APX879 ~7.81 nM~71-fold[3]
JH-FK-05 ~20.0 nM>180-fold[9]
V-10,367 Significantly ReducedN/A[3]
GPI-1046 Significantly ReducedN/A[3]
Table 2: Neurotrophic and Neuroprotective Activity

This table highlights the efficacy of the analogs in promoting neurite outgrowth and providing neuroprotection in various experimental models.

CompoundAssayResultReference
FK506 (Tacrolimus) Sciatic Nerve Crush (Rat)Enhanced functional and morphologic recovery[7][8]
Neurite Outgrowth (PC12, DRG)Potent promotion of neurite outgrowth[7][8]
L-685,818 Sciatic Nerve Crush (Rat)Enhanced functional and morphologic recovery[7][8]
Neurite Outgrowth (PC12, DRG)Potency similar to FK506[7][8]
9-deoxo-prolylFK506 Neurite Outgrowth (in vitro)Activity maintained, similar to FK506[11]
9-deoxo-36,37-dihydro-prolylFK506 (2) Neurite Outgrowth & SynaptogenesisMaintained activity similar to FK506[11]
9-deoxo-31-O-demethyl-36,37-dihydro-prolylFK506 (3) Neurite Outgrowth & SynaptogenesisMaintained activity similar to FK506[11]
V-10,367 Parkinson's Disease Model (MPTP)Neuroprotective activity observed[3]
GPI-1046 Nerve Regeneration ModelsPromoted functional recovery and neurite growth[3]

Signaling Pathways

The differential effects of FK506 and its non-immunosuppressive analogs stem from their distinct interactions with intracellular signaling pathways.

FK506_Immunosuppressive_Pathway cluster_nucleus FK506 FK506 Complex FK506-FKBP12 Complex FK506->Complex FKBP12 FKBP12 FKBP12->Complex CaN_active Calcineurin (Active) Complex->CaN_active Binds & Inhibits CaN_inactive Calcineurin (Inactive) NFAT NFAT CaN_active->NFAT Dephosphorylates NFAT_P NFAT-P Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription TCell T-Cell Proliferation IL2->TCell Leads to

Caption: Immunosuppressive pathway of FK506.

The immunosuppressive action of FK506 is initiated by forming a complex with FKBP12, which then inhibits calcineurin.[3][14] This prevents the activation of NFAT and subsequent IL-2 production, leading to the suppression of T-cell activation.[6][15]

Neurotrophic_Pathway Analogs Non-immunosuppressive FK506 Analogs FKBP51 FKBP51 Analogs->FKBP51 Binds FKBP52 FKBP52 Analogs->FKBP52 Binds CaN Calcineurin Analogs->CaN No Significant Inhibition HSP90 Hsp90 FKBP51->HSP90 Modulates SR Steroid Hormone Receptors (e.g., AR, GR) FKBP51->SR Regulate Neurotrophism Neurite Outgrowth Neuroprotection Synaptic Plasticity FKBP51->Neurotrophism Promotes FKBP52->HSP90 Modulates FKBP52->SR Regulate FKBP52->Neurotrophism Promotes HSP90->SR Chaperones

Caption: Proposed neurotrophic pathway of non-immunosuppressive FK506 analogs.

In contrast, non-immunosuppressive analogs exert their neurotrophic effects without significantly inhibiting calcineurin.[7][8] Their mechanism is thought to involve binding to other FKBPs, such as FKBP51 and FKBP52, which are co-chaperones of Hsp90 and regulate the function of steroid hormone receptors and other cellular processes crucial for neuronal health and regeneration.[2][3][16]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. Below are protocols for key in vitro and in vivo assays used to characterize non-immunosuppressive FK506 analogs.

In Vitro Immunosuppression Assay (T-Cell Proliferation)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes, providing a quantitative measure of its immunosuppressive activity.[14][15]

Objective: To determine the IC50 value for the inhibition of T-cell proliferation.

Methodology:

  • Cell Isolation: Isolate primary CD4+ T-cells from murine spleens using magnetic-activated cell sorting (MACS) kits.[15]

  • Cell Culture: Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

  • Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies to stimulate proliferation.

  • Compound Treatment: Treat the activated T-cells with a serial dilution of the test compounds (e.g., from 0.01 nM to 10 µM) and a vehicle control.

  • Proliferation Measurement: After 72 hours of incubation, assess cell proliferation. This can be done by:

    • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CellTrace™ Violet Staining: Stain cells with a proliferation dye like CellTrace™ Violet before stimulation.[17] Measure the dilution of the dye in daughter cells via flow cytometry.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Neurite Outgrowth Assay

This assay assesses the neurotrophic potential of compounds by measuring their ability to promote the growth of neurites from cultured neurons or neuronal cell lines.[7][18]

Objective: To quantify the effect of FK506 analogs on neurite elongation and branching.

Methodology:

  • Cell Culture:

    • PC12 Cells: Plate PC12 cells on collagen-coated dishes. Prime with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

    • Dorsal Root Ganglia (DRG) Neurons: Dissect DRGs from chick or rodent embryos and culture them in a neurobasal medium supplemented with B27 and other growth factors.[18]

  • Compound Treatment: Add various concentrations of the FK506 analogs, FK506 (as a positive control), and a vehicle control to the culture medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin). Capture images using a high-content imaging system or fluorescence microscope.

  • Quantification: Use automated image analysis software to measure:

    • The percentage of cells bearing neurites.

    • The average length of the longest neurite per neuron.

    • The number of branch points per neuron.

  • Data Analysis: Compare the measurements from compound-treated wells to the vehicle control to determine the neurotrophic efficacy.

Experimental_Workflow start Start: Synthesize/Acquire FK506 Analog in_vitro In Vitro Characterization start->in_vitro immuno Immunosuppression Assay (T-Cell Proliferation) in_vitro->immuno neuro Neurite Outgrowth Assay (PC12 or DRG neurons) in_vitro->neuro binding FKBP Binding Assays (e.g., SPR, ITC) in_vitro->binding decision Low Immunosuppression? High Neurotrophic Activity? immuno->decision neuro->decision binding->decision in_vivo In Vivo Validation decision->in_vivo Yes stop Stop: Re-evaluate or Abandon Compound decision->stop No pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pkpd model Neurodegeneration Model (e.g., Sciatic Nerve Crush, MPTP) in_vivo->model candidate Lead Candidate for Preclinical Development pkpd->candidate model->candidate

References

Safety Operating Guide

Safe Disposal Protocol for 9-Norketo FK-506 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

Given that the parent compound, FK-506, is classified as toxic if swallowed and may cause organ damage through prolonged or repeated exposure, 9-Norketo FK-506 should be handled with the same level of caution.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: When handling the powder form or if aerosolization is possible, a respirator is required.

All handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Solid Waste: Unused compound, contaminated gloves, weighing papers, and other disposable lab supplies.

    • Liquid Waste: Solutions containing this compound.

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container. The label should read "Hazardous Waste: this compound (Toxic)".

    • Liquid Waste: Collect in a separate, sealed, and labeled container appropriate for chemical waste. The solvent should also be identified on the label.

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Gently cover the spill with an absorbent material.

    • Sweep the material into a designated hazardous waste container.

  • Final Disposal:

    • All waste containers must be securely sealed.

    • Store in a designated, secure area for hazardous waste.

    • Arrange for pickup and disposal by a licensed chemical waste management company or your institution's Environmental Health and Safety (EHS) department.

    • Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.

Quantitative Data Summary

The following table summarizes the known physical and storage properties of this compound.

PropertyDescriptionReference
Molecular Formula C43H69NO11[1][2]
Molecular Weight 776.01 g/mol [1][2]
Appearance Off-White Solid or Light Orange Semi-Solid[1][]
Storage Conditions -20°C[4]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat, Respirator) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Collect in Labeled Hazardous Waste Containers B->C D Step 4: Securely Seal Containers C->D E Step 5: Store in Designated Safe Area D->E F Step 6: Arrange for Professional Disposal via EHS E->F

Caption: Figure 1: Workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 9-Norketo FK-506

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for a Tacrolimus Derivative

For researchers, scientists, and drug development professionals working with 9-Norketo FK-506, a derivative of the potent immunosuppressant Tacrolimus (FK-506), stringent adherence to safety protocols is paramount to ensure personal safety and prevent accidental exposure. Given the toxicological profile of the parent compound, which includes risks of toxicity if ingested, potential reproductive harm, and organ damage with prolonged exposure, a comprehensive operational and disposal plan is essential.[1] This guide provides immediate, procedural, and step-by-step guidance for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to the selection and use of Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Handling solid compound (weighing, aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat or Gown- Safety Goggles or Face Shield- N95 or higher-rated Respirator
Working with solutions - Disposable Nitrile Gloves- Laboratory Coat or Gown- Safety Goggles
General laboratory presence - Laboratory Coat- Safety Glasses

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is crucial to maintain a safe working environment. The following diagram outlines the key steps for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather and Don PPE prep_materials Prepare All Necessary Equipment and Reagents weigh Weigh Solid Compound (in ventilated enclosure) prep_materials->weigh Proceed to Handling dissolve Prepare Stock Solution experiment Perform Experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Contaminated Waste remove_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.